1,3-Dibromocyclohexane
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1,3-dibromocyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAGUHVDXDPWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers of 1,3-Dibromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,3-dibromocyclohexane, focusing on the cis and trans isomers. It delves into their conformational analysis, thermodynamic stability, and stereochemical relationships. While specific experimental data for these particular compounds are sparse in readily available literature, this guide extrapolates from established principles of conformational analysis and stereochemistry to provide a robust theoretical framework.
Introduction to Stereoisomerism in this compound
This compound is a halogenated cyclic alkane that can exist as two primary stereoisomers: cis-1,3-dibromocyclohexane and trans-1,3-dibromocyclohexane. These isomers arise from the different spatial arrangements of the two bromine atoms relative to the plane of the cyclohexane (B81311) ring.
-
cis-1,3-Dibromocyclohexane: Both bromine atoms are on the same side of the cyclohexane ring (both pointing up or both pointing down).
-
trans-1,3-Dibromocyclohexane: The bromine atoms are on opposite sides of the cyclohexane ring (one pointing up and one pointing down).
The stereochemistry of these molecules is crucial in determining their physical properties, reactivity, and potential biological activity. Due to the presence of two stereocenters (at C1 and C3), further stereoisomerism is possible. The cis isomer is a meso compound as it possesses a plane of symmetry, making it achiral.[1][2] The trans isomer exists as a pair of enantiomers, (1R,3S)-1,3-dibromocyclohexane and (1S,3R)-1,3-dibromocyclohexane, and is therefore chiral.[3][4]
Conformational Analysis
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. The stability of the stereoisomers of this compound is dictated by the axial or equatorial positions of the bromine substituents in these chair conformations.
cis-1,3-Dibromocyclohexane
The cis isomer can exist in two rapidly interconverting chair conformations. In one conformation, both bromine atoms are in equatorial positions (diequatorial), and in the other, both are in axial positions (diaxial).
The diequatorial conformer is significantly more stable than the diaxial conformer.[5][6] This is due to the presence of severe steric strain in the diaxial conformation, which includes two unfavorable 1,3-diaxial interactions between the bromine atoms and the axial hydrogens, as well as a highly destabilizing 1,3-diaxial interaction between the two large bromine atoms.[5] In the diequatorial conformer, these steric clashes are avoided.
trans-1,3-Dibromocyclohexane
For the trans isomer, each chair conformation has one bromine atom in an axial position and the other in an equatorial position. A ring flip interconverts these two conformations, but since the substituents are identical, the two conformers are degenerate (have the same energy).
Each conformer of the trans isomer experiences two 1,3-diaxial interactions between the single axial bromine atom and the axial hydrogens.
Quantitative Conformational Energy Analysis
The energy differences between conformers can be estimated using A-values, which represent the free energy difference between the axial and equatorial positions for a given substituent on a cyclohexane ring. The A-value for a bromine atom is approximately 0.4-0.6 kcal/mol.
| Isomer | Conformer | Substituent Positions | Estimated Relative Energy (kcal/mol) | Stability |
| cis-1,3-Dibromocyclohexane | 1 | Diequatorial | 0 | More Stable |
| 2 | Diaxial | > 1.6 (due to Br/Br interaction) | Less Stable | |
| trans-1,3-Dibromocyclohexane | 1 | Axial, Equatorial | ~0.8-1.2 | Degenerate |
| 2 | Equatorial, Axial | ~0.8-1.2 | Degenerate |
Note: The energy for the diaxial conformer of the cis isomer is a rough estimate and is expected to be significantly higher than the sum of the individual A-values due to the strong 1,3-diaxial Br-Br repulsion.
Experimental Protocols
Proposed Synthesis of a Mixture of cis- and trans-1,3-Dibromocyclohexane
A potential route to a mixture of the isomers is the free-radical bromination of bromocyclohexane. This reaction is, however, known to be relatively unselective and would likely produce a mixture of dibrominated products with different substitution patterns.
General Methodology:
-
Bromination: Bromocyclohexane would be reacted with bromine (Br₂) in the presence of UV light (hν) or a radical initiator in an inert solvent.
-
Workup: The reaction mixture would be washed to remove unreacted bromine and acidic byproducts.
-
Purification and Separation: The resulting mixture of dibromocyclohexane isomers would require separation, likely through fractional distillation or column chromatography.
Separation of Stereoisomers
The separation of the cis and trans isomers would likely be achieved by column chromatography, exploiting the differences in their polarity and interaction with the stationary phase. Due to the different dipole moments of the cis and trans isomers, they should have different affinities for a polar stationary phase like silica (B1680970) gel.
Spectroscopic Characterization (Predicted)
While specific experimental NMR spectra for cis- and trans-1,3-dibromocyclohexane are not available in the searched databases, the expected features can be predicted based on their structures.
Predicted ¹H NMR Spectra
-
cis-1,3-Dibromocyclohexane (Diequatorial Conformer): The two protons attached to the bromine-bearing carbons (H-1 and H-3) would be in axial positions and would likely appear as a complex multiplet at a downfield chemical shift due to the deshielding effect of the bromine atoms.
-
trans-1,3-Dibromocyclohexane: In the rapidly flipping equilibrium, there would be an averaged spectrum. The protons at C1 and C3 would be in both axial and equatorial environments, leading to a time-averaged signal, likely a complex multiplet.
Predicted ¹³C NMR Spectra
-
cis-1,3-Dibromocyclohexane: Due to the plane of symmetry in the diequatorial conformer, one would expect to see fewer than six signals. The carbons C1 and C3 would be equivalent, as would C4 and C6, and C2 and C5. Thus, three signals would be expected for the ring carbons.
-
trans-1,3-Dibromocyclohexane: In the enantiomeric trans isomers, all six carbon atoms are chemically distinct, and therefore six signals would be expected in the ¹³C NMR spectrum.
Physical and Chemical Properties
Specific, experimentally determined physical properties for the individual cis and trans isomers of this compound are not well-documented in the available literature. However, some general properties for this compound (isomer mixture not specified) are available.
| Property | Value |
| Molecular Formula | C₆H₁₀Br₂ |
| Molecular Weight | 241.95 g/mol [7] |
| Boiling Point (Predicted) | Not available for individual isomers |
| Density (Predicted) | Not available for individual isomers |
It is expected that the cis and trans isomers would have slightly different boiling points and densities due to differences in their molecular shape and intermolecular forces.
Conclusion
The stereoisomers of this compound provide a classic example of the interplay between stereochemistry and conformational analysis in cyclic systems. The cis isomer exists predominantly in a diequatorial chair conformation to minimize steric strain, while the trans isomer exists as a pair of rapidly interconverting, degenerate chair conformers. While detailed experimental data for these specific compounds are limited, their behavior can be reliably predicted based on fundamental principles of organic chemistry. Further research to isolate and characterize these isomers would provide valuable data for computational modeling and a deeper understanding of substituent effects in cyclohexane systems.
References
Conformational Analysis of 1,3-Dibromocyclohexane Chair Forms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the conformational analysis of cis- and trans-1,3-dibromocyclohexane, focusing on the stereochemical and energetic properties of their chair conformations. This document delves into the thermodynamic principles governing conformational isomerism, details experimental methodologies for analysis, and presents quantitative data to inform research and development in fields where cyclohexane (B81311) scaffolds are prevalent.
Introduction to Conformational Analysis of Substituted Cyclohexanes
The cyclohexane ring is a ubiquitous structural motif in organic chemistry and medicinal chemistry. Its non-planar "chair" conformation is the most stable arrangement, as it minimizes both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (staggered carbon-carbon bonds). Substituents on the cyclohexane ring can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).
The interplay of steric and electronic effects dictates the preferred conformation of substituted cyclohexanes. A key factor in this determination is the steric strain arising from 1,3-diaxial interactions, where an axial substituent experiences repulsive forces with the other two axial substituents on the same face of the ring. The energetic cost of these interactions leads to a general preference for larger substituents to occupy the more spacious equatorial positions.
Conformational Isomers of 1,3-Dibromocyclohexane
This compound exists as two diastereomers: cis and trans. The conformational analysis of each isomer reveals significant differences in their stability and equilibrium compositions.
Cis-1,3-Dibromocyclohexane
The cis isomer has both bromine atoms on the same face of the cyclohexane ring. This arrangement allows for two possible chair conformations that are in equilibrium through a process known as a ring flip.
-
Diequatorial (e,e) Conformer: In this conformation, both bromine atoms occupy equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the bulky bromine atoms.
-
Diaxial (a,a) Conformer: Following a ring flip, both bromine atoms are in axial positions. This conformer is significantly destabilized by 1,3-diaxial interactions. There is a repulsive interaction between the two axial bromine atoms, as well as interactions between each bromine atom and the axial hydrogens at C5 and C1 (relative to the other bromine at C3).
The equilibrium between these two conformers strongly favors the diequatorial form due to its lower steric strain.
Trans-1,3-Dibromocyclohexane
In the trans isomer, the two bromine atoms are on opposite faces of the ring. A ring flip interconverts two chair conformations.
-
Axial-Equatorial (a,e) Conformer: In one chair form, one bromine atom is in an axial position while the other is in an equatorial position.
-
Equatorial-Axial (e,a) Conformer: The ring-flipped conformation also has one axial and one equatorial bromine atom.
Since both chair conformations of the trans isomer have one axial and one equatorial bromine substituent, they are energetically equivalent. Therefore, they exist in approximately equal populations at equilibrium.
Quantitative Energetic Analysis
The relative stabilities of the conformers can be quantified by examining the energetic penalties associated with axial substituents. The "A-value" of a substituent is the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.
| Parameter | Value (kcal/mol) | Value (kJ/mol) |
| A-value for Bromine (-Br) | ~0.43-0.55 | ~1.8-2.3 |
| 1,3-Diaxial Br-H Interaction | ~0.25 | ~1.05 |
| 1,3-Diaxial Br-Br Interaction | >5.0 (Estimated) | >21 (Estimated) |
Note: The A-value for bromine can vary slightly depending on the experimental conditions and the solvent used. The 1,3-diaxial Br-Br interaction energy is substantial and leads to a strong preference for the diequatorial conformer in the cis isomer.
For cis-1,3-dibromocyclohexane , the energy of the diaxial conformer is significantly higher than the diequatorial conformer. The total strain energy in the diaxial form includes two Br-H 1,3-diaxial interactions and a highly unfavorable Br-Br 1,3-diaxial interaction. This results in the equilibrium lying almost exclusively towards the diequatorial conformer.
For trans-1,3-dibromocyclohexane , both chair conformers have one axial bromine and one equatorial bromine. The steric strain in both conformers is therefore very similar, arising from the 1,3-diaxial interactions of a single axial bromine with two axial hydrogens. As a result, the two conformers are of nearly equal energy.
Experimental Protocols
The conformational analysis of this compound isomers is primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy. Low-temperature NMR is particularly useful for slowing down the rate of chair-chair interconversion, allowing for the observation of individual conformers.
Synthesis of Cis- and Trans-1,3-Dibromocyclohexane
General Protocol for Free-Radical Bromination:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve bromocyclohexane (B57405) in a suitable inert solvent such as carbon tetrachloride.
-
Initiation: The reaction is initiated by the addition of a radical initiator, such as azobisisobutyronitrile (AIBN), and/or by irradiation with UV light.
-
Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture while maintaining the appropriate temperature and UV irradiation.
-
Workup: After the reaction is complete (as monitored by GC or TLC), the reaction mixture is cooled and washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting mixture of isomers would require careful separation by fractional distillation or column chromatography.
Conformational Analysis by NMR Spectroscopy
Sample Preparation:
-
Dissolve a small amount of the purified cis- or trans-1,3-dibromocyclohexane isomer in a deuterated solvent (e.g., CDCl₃, toluene-d₈, or CS₂) in an NMR tube. The choice of solvent can influence the conformational equilibrium.
-
Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NMR measurements.
NMR Data Acquisition:
-
Acquire ¹H NMR spectra at various temperatures, starting from room temperature and gradually decreasing the temperature.
-
At each temperature, allow the sample to equilibrate before acquiring the spectrum.
-
Key parameters to record include chemical shifts (δ) and coupling constants (J).
Data Analysis:
-
At room temperature, the rate of chair-chair interconversion is typically fast on the NMR timescale, resulting in a time-averaged spectrum.
-
As the temperature is lowered, the interconversion rate slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may broaden and then resolve into separate sets of peaks for each conformer.
-
The ratio of the conformers at a given low temperature can be determined by integrating the signals corresponding to each conformer.
-
The Gibbs free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant (K) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.
-
The coupling constants of the methine protons (CH-Br) are particularly informative. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. By analyzing the observed coupling constants in the time-averaged spectrum, the relative populations of the conformers can be estimated.
Mandatory Visualizations
Caption: Equilibrium between the diaxial and diequatorial conformers of cis-1,3-dibromocyclohexane.
Note: The image source in the DOT script is a placeholder and would need to be replaced with actual images of the conformers for rendering.
Caption: Equilibrium between the two equivalent conformers of trans-1,3-dibromocyclohexane.
Note: The image source in the DOT script is a placeholder and would need to be replaced with actual images of the conformers for rendering.
Caption: Experimental workflow for the conformational analysis of this compound.
Conclusion
The conformational analysis of this compound provides a clear illustration of the fundamental principles of stereochemistry. The cis isomer exists predominantly in the diequatorial conformation to avoid severe 1,3-diaxial steric repulsion between the two bromine atoms. In contrast, the trans isomer exists as an equilibrium mixture of two energetically equivalent axial-equatorial chair conformers. A thorough understanding of these conformational preferences, quantified through experimental techniques such as variable-temperature NMR spectroscopy, is crucial for predicting the reactivity and biological activity of molecules containing the 1,3-disubstituted cyclohexane motif. The data and protocols presented in this guide serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
An In-depth Technical Guide to the Conformational Analysis of Axial vs. Equatorial Substituents in 1,3-Dibromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of cis- and trans-1,3-dibromocyclohexane, with a focus on the energetic differences between axial and equatorial substituent orientations. This document details the underlying stereochemical principles, quantitative energetic data, experimental methodologies for characterization, and logical workflows for analysis.
Introduction: The Significance of Conformational Analysis
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as cyclohexane (B81311) derivatives, the spatial arrangement of substituents profoundly influences their reactivity, stability, and intermolecular interactions. A thorough understanding of conformational preferences is therefore critical in fields ranging from synthetic chemistry to drug design, where molecular recognition and binding are paramount. 1,3-Dibromocyclohexane serves as an excellent model system for elucidating the principles of conformational analysis, particularly the energetic trade-offs between axial and equatorial substituent placement and the impact of 1,3-diaxial interactions.
Conformational Isomers of this compound
Cyclohexane exists predominantly in a chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). Through a process known as ring inversion or chair flip, axial and equatorial positions interconvert.
For this compound, two diastereomers exist: cis and trans.
-
cis-1,3-Dibromocyclohexane: In the cis isomer, the two bromine atoms are on the same side of the cyclohexane ring. This can result in two chair conformers: one with both bromine atoms in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of severe steric hindrance.[1][2] The diaxial conformer is destabilized by the repulsive 1,3-diaxial interaction between the two bulky bromine atoms.[1][3]
-
trans-1,3-Dibromocyclohexane: In the trans isomer, the bromine atoms are on opposite sides of the ring. This results in two energetically equivalent chair conformers, each with one bromine atom in an axial position and the other in an equatorial position (axial-equatorial).[2]
Quantitative Energetic Analysis
The relative stability of different conformers can be quantified by the difference in their Gibbs free energy (ΔG). A key parameter in this analysis is the "A-value," which represents the free energy difference between a conformer with a substituent in the equatorial position and the conformer with that substituent in the axial position for a monosubstituted cyclohexane.[4]
| Parameter | Value (kcal/mol) | Description |
| A-value (Bromine) | ~0.38 - 0.62 | The energetic preference for a single bromine atom to be in the equatorial position over the axial position. |
| 1,3-Diaxial Interaction (Br-Br) | Not precisely quantified in literature, but significantly destabilizing. | The steric repulsion between two bromine atoms in a 1,3-diaxial arrangement. X-ray crystallography has shown ring distortion to accommodate this interaction, with a Br-Br interatomic distance of 3.54 Å.[5] |
| Gibbs Free Energy Difference (cis-1,3-dibromocyclohexane) | The diequatorial conformer is significantly more stable. | The energy difference is largely dictated by the severe 1,3-diaxial interaction in the diaxial form. |
| Gibbs Free Energy Difference (trans-1,3-dibromocyclohexane) | 0 | The two axial-equatorial chair conformers are energetically equivalent. |
Note: The A-value for bromine can vary slightly depending on the experimental conditions and the method of determination.
Experimental Protocols
Synthesis of cis- and trans-1,3-Dibromocyclohexane
A common method for the synthesis of dibromocyclohexanes is the bromination of cyclohexene. However, this primarily yields 1,2-dibromocyclohexane. The synthesis of this compound isomers typically involves multi-step procedures. One possible route involves the radical bromination of bromocyclohexane, which can lead to a mixture of dibrominated products, including the 1,3-isomers. Separation of the cis and trans isomers can be achieved by chromatography.
A General Synthetic Approach (Illustrative):
-
Starting Material: Bromocyclohexane.
-
Reagents: N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride.
-
Reaction: The mixture is refluxed to initiate radical bromination.
-
Workup: The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated.
-
Purification and Separation: The resulting mixture of dibromocyclohexanes is separated into its components, including the cis- and trans-1,3-isomers, using column chromatography on silica (B1680970) gel.
Conformational Analysis by Variable Temperature NMR Spectroscopy
Variable temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study conformational equilibria. At room temperature, the chair flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, the rate of interconversion can be slowed down to a point where distinct signals for each conformer can be observed.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve a pure sample of the this compound isomer in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methylene (B1212753) chloride (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈)). The concentration should be optimized for the specific NMR instrument, typically in the range of 10-20 mg/mL.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Instrument Setup:
-
Use a spectrometer equipped with a variable temperature unit.
-
Tune and match the probe for the nucleus to be observed (typically ¹H).
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
-
Variable Temperature Experiment:
-
Gradually lower the temperature of the probe in increments of 10-20 K.
-
Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.
-
Monitor the spectrum for changes, particularly the broadening and eventual splitting of signals corresponding to the protons on the cyclohexane ring. The temperature at which the separate signals for the two conformers begin to resolve is known as the coalescence temperature.
-
Continue to lower the temperature until well-resolved spectra of both conformers are obtained, or until the solvent begins to freeze.
-
-
Data Analysis:
-
At a low temperature where the interconversion is slow, integrate the signals corresponding to each conformer.
-
The ratio of the integrals gives the equilibrium constant (K) for the conformational equilibrium at that temperature.
-
The Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RT ln(K) where R is the gas constant and T is the temperature in Kelvin.
-
By measuring K at several different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined from a van't Hoff plot (ln(K) vs. 1/T).
-
Visualization of Workflows and Relationships
Experimental Workflow for Conformational Analysis
References
1,3-Dibromocyclohexane molecular weight and formula
An In-Depth Technical Guide to 1,3-Dibromocyclohexane
Introduction
This compound is a halogenated cyclic organic compound. It consists of a six-membered carbon ring, cyclohexane (B81311), substituted with two bromine atoms at the first and third positions.[1] This molecule is a key substrate in organic synthesis and serves as a valuable case study for understanding stereochemistry in cyclic systems, particularly the concepts of axial and equatorial positioning in chair conformations.[1] Its isomers, cis and trans, exhibit distinct physical properties and chemical reactivity due to the spatial arrangement of the bromine atoms.
Molecular Properties
The fundamental molecular characteristics of this compound are summarized below. These values are computed and have been sourced from comprehensive chemical databases.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Br₂ | PubChem[2], Guidechem[3], NIST[4] |
| Molecular Weight | 241.95 g/mol | PubChem[2] |
| Monoisotopic Mass | 239.91493 Da | PubChem[2], Guidechem[3] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Registry Number | 3725-17-5 | NIST[4] |
Stereochemistry and Conformation
The placement of the two bromine atoms on the cyclohexane ring leads to the existence of cis and trans stereoisomers. The stability of these isomers is dictated by the conformational preferences of the cyclohexane ring, which predominantly adopts a chair conformation to minimize steric strain.[1]
-
cis-1,3-Dibromocyclohexane: In the most stable chair conformation, both bromine atoms can occupy equatorial positions, which minimizes steric hindrance.[1]
-
trans-1,3-Dibromocyclohexane: In its chair conformation, one bromine atom is in an axial position while the other is in an equatorial position.[5]
The preference for bromine atoms to be in the more spacious equatorial positions makes the cis isomer generally more stable than the trans isomer.
Caption: Conformational relationship of cis and trans-1,3-dibromocyclohexane.
Experimental Protocols
Synthesis of this compound
While specific protocols for this compound are less common in literature than for its 1,2- and 1,4-isomers, a plausible synthesis route involves the bromination of cyclohexene (B86901) followed by rearrangement or direct synthesis from a 1,3-diol. A common general method for synthesizing dibromocyclohexanes involves the addition of bromine to cyclohexene.[6]
Objective: To synthesize 1,2-dibromocyclohexane (B1204518) via the electrophilic addition of bromine to cyclohexene. This procedure can be adapted or followed by subsequent reactions to potentially yield the 1,3-isomer, although dehydrobromination to form 1,3-cyclohexadiene (B119728) is a more common subsequent step.[7]
Materials:
-
Cyclohexene
-
Bromine
-
Carbon Tetrachloride (or a greener alternative solvent)
-
Absolute Alcohol
-
Ice-salt bath
-
Separatory funnel, round-bottom flask, stirrer, thermometer
-
Distillation apparatus
Procedure:
-
A solution of cyclohexene in a mixture of carbon tetrachloride and a small amount of absolute alcohol is prepared in a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a separatory funnel.[6]
-
The flask is cooled in an ice-salt bath to approximately -5°C.[6]
-
A solution of bromine in carbon tetrachloride is added dropwise from the separatory funnel. The rate of addition is controlled to maintain the reaction temperature at or below -1°C to minimize substitution side reactions.[6]
-
After the addition is complete, the reaction mixture is transferred to a distillation flask.
-
The solvent and any excess cyclohexene are removed by distillation from a water bath.[6]
-
The remaining product, crude dibromocyclohexane, is then distilled under reduced pressure to yield the purified product.[6]
Purification: The crude dibromide can be further purified by washing with a 20% ethyl alcoholic potassium hydroxide (B78521) solution, followed by washing with water to remove alkali, drying, and subsequent distillation.[6] This treatment helps to remove byproducts and prevents the compound from darkening over time.[6]
Caption: Experimental workflow for the synthesis of dibromocyclohexane.
Reactions and Applications
This compound can undergo various reactions typical of alkyl halides. A primary application is in elimination reactions to form dienes, which are valuable precursors in organic synthesis.
Dehydrobromination to 1,3-Cyclohexadiene
Treatment of a dibromocyclohexane isomer with a strong base can induce a double dehydrobromination to yield 1,3-cyclohexadiene.[7] This reaction is a fundamental method for preparing conjugated dienes.
Reaction Scheme: 1,2-Dibromocyclohexane + Strong Base → 1,3-Cyclohexadiene + 2 HBr
A detailed procedure involves reacting 1,2-dibromocyclohexane with sodium hydride in a suitable solvent mixture, followed by distillation of the resulting 1,3-cyclohexadiene.[7] This illustrates a potential synthetic pathway starting from dibrominated cyclohexanes.
Caption: Logical pathway for the synthesis of 1,3-cyclohexadiene.
References
- 1. fiveable.me [fiveable.me]
- 2. This compound | C6H10Br2 | CID 557100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Cyclohexane, 1,3-dibromo- [webbook.nist.gov]
- 5. So it ( trans-1,3-dibromocyclohexane) has an optical activity ? what is t.. [askfilo.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Physical properties of 1,3-Dibromocyclohexane (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 1,3-dibromocyclohexane, specifically its boiling point and density. The information is compiled from various sources to offer a detailed resource for laboratory and research applications.
Summary of Physical Properties
The physical properties of this compound are crucial for its handling, application in synthesis, and for purification processes. While experimental data is limited, the following table summarizes the available information, including predicted and experimental values.
| Physical Property | Value | Data Type |
| Boiling Point | 224.6 ± 23.0 °C (at 760 mmHg) | Predicted |
| Density | 1.8 ± 0.1 g/cm³ | Predicted |
Experimental Protocols
Standardized methods are employed to determine the boiling point and density of liquid chemical compounds like this compound. The following sections detail the principles behind these experimental procedures.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For halogenated hydrocarbons, several methods can be employed, with distillation being a common and accurate technique.
Standard Test Method for Distillation of Organic Compounds (based on ASTM D1078)
This method determines the distillation range of volatile organic liquids.
Apparatus:
-
Distillation flask
-
Condenser
-
Adapter
-
Graduated cylinder for receiving the distillate
-
Calibrated thermometer
-
Heating mantle or oil bath
Procedure:
-
A measured volume of the this compound sample is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor that distills.
-
The flask is heated, and the temperature is recorded when the first drop of condensate falls from the condenser into the receiving cylinder (initial boiling point).
-
Heating is continued at a regulated rate, and the temperature is recorded at various percentages of the distilled volume.
-
The barometric pressure is recorded and, if necessary, the observed boiling point is corrected to standard pressure (760 mmHg).
A micro method for boiling point determination can also be utilized when only a small amount of the substance is available. This involves heating a small sample in a capillary tube and observing the temperature at which a continuous stream of bubbles emerges and then ceases upon cooling.
Determination of Density
Density is the mass per unit volume of a substance. For liquids like this compound, a pycnometer or a hydrometer can be used for accurate measurement.
Standard Test Method for Density and Specific Gravity of Liquids by Bingham Pycnometer (based on ASTM D1217, relevant principles applicable from ASTM D2111 for Halogenated Organic Solvents)
This method provides a precise measurement of the density of liquids.
Apparatus:
-
Bingham pycnometer (a U-shaped glass tube with a capillary arm)
-
Constant-temperature bath
-
Analytical balance
-
Thermometer
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and weighed.
-
The pycnometer is then filled with the this compound sample, taking care to avoid air bubbles.
-
The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium.
-
The volume of the liquid in the pycnometer is adjusted to a specific mark on the capillary arm.
-
The pycnometer is removed from the bath, cleaned on the outside, and weighed again.
-
The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
Experimental Workflow
The logical progression for the experimental determination of the physical properties of this compound can be visualized as a workflow.
Spectroscopic Analysis of 1,3-Dibromocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dibromocyclohexane, a key intermediate in various synthetic applications. The document details predicted and typical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra. This information is crucial for the characterization and quality control of this compound in research and development settings.
Spectroscopic Data Summary
¹H NMR (Proton NMR) Data (Predicted)
The ¹H NMR spectrum of this compound is complex due to the conformational flexibility of the cyclohexane (B81311) ring and the presence of stereoisomers (cis and trans). The chemical shifts are influenced by the electronegativity of the bromine atoms and the relative positions of the protons. The following table presents predicted chemical shifts for a mixture of isomers.
| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| CH-Br | 4.2 - 4.6 | Multiplet | - |
| CH₂ (adjacent to CH-Br) | 2.0 - 2.5 | Multiplet | - |
| Other CH₂ | 1.5 - 2.0 | Multiplet | - |
¹³C NMR (Carbon NMR) Data (Predicted)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbons attached to the bromine atoms are expected to be significantly downfield.
| Carbon | Chemical Shift (δ) (ppm) |
| C-Br | 55 - 65 |
| C (adjacent to C-Br) | 30 - 40 |
| Other C | 20 - 30 |
IR (Infrared) Spectroscopy Data (Typical)
The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-Br bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2950 - 2850 | C-H stretch (alkane) | Strong |
| 1450 - 1470 | C-H bend (alkane) | Medium |
| 600 - 700 | C-Br stretch | Strong |
MS (Mass Spectrometry) Data (Typical)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation will primarily involve the loss of bromine and hydrogen bromide.
| m/z | Ion | Notes |
| 240, 242, 244 | [C₆H₁₀Br₂]⁺ | Molecular ion cluster (M, M+2, M+4) |
| 161, 163 | [C₆H₁₀Br]⁺ | Loss of a bromine atom |
| 81 | [C₆H₉]⁺ | Loss of two bromine atoms |
| 79 | [C₆H₇]⁺ | Further fragmentation |
Experimental Protocols
The following are detailed, standardized methodologies for obtaining the spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse-acquire sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean salt plates.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct infusion or injection into a gas chromatograph (GC-MS) is suitable.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Acquisition and Interpretation:
-
The mass analyzer separates the ions based on their m/z ratio.
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Analyze the molecular ion peak for its isotopic pattern and identify major fragment ions to aid in structure elucidation.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of an unknown compound, such as this compound.
Caption: Workflow of Spectroscopic Structure Elucidation.
An In-depth Technical Guide to the Chirality and Optical Activity of 1,3-Dibromocyclohexane Isomers
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereochemical properties of cis- and trans-1,3-dibromocyclohexane, focusing on their chirality and resulting optical activity. The information is presented to aid in the understanding of stereoisomerism in cyclic systems, a critical aspect of molecular recognition in drug development.
Introduction to Stereoisomerism in 1,3-Dibromocyclohexane
This compound exists as two geometric isomers: cis and trans. The spatial arrangement of the two bromine atoms relative to the cyclohexane (B81311) ring dictates the presence or absence of chirality and, consequently, optical activity. The analysis of these isomers requires consideration of their three-dimensional chair conformations.
Analysis of Stereoisomers
cis-1,3-Dibromocyclohexane
The cis-isomer of this compound has both bromine atoms on the same side of the cyclohexane ring. In its chair conformations, this results in either a diequatorial (e,e) or a diaxial (a,a) arrangement. The diequatorial conformation is significantly more stable due to reduced steric strain.
Crucially, cis-1,3-dibromocyclohexane possesses a plane of symmetry that bisects the molecule.[1][2] This plane of symmetry renders the molecule achiral, despite the presence of two stereocenters.[1][2] Molecules that contain stereocenters but are achiral due to an internal plane of symmetry are known as meso compounds.
As a result of its achiral nature, cis-1,3-dibromocyclohexane is optically inactive.[1][3] Any rotation of plane-polarized light caused by one stereocenter is cancelled by the equal and opposite rotation of the other.
trans-1,3-Dibromocyclohexane
In the trans-isomer, the two bromine atoms are on opposite sides of the ring. In the chair conformation, this necessitates that one bromine atom is in an axial position and the other is in an equatorial position (a,e). Ring flipping converts it to an equivalent (e,a) conformation.
A careful examination of the more stable (a,e) chair conformation of trans-1,3-dibromocyclohexane reveals the absence of a plane of symmetry or a center of inversion.[4] Although it possesses a C₂ rotational axis, the lack of reflectional symmetry means the molecule is chiral.[4] Therefore, trans-1,3-dibromocyclohexane exists as a pair of non-superimposable mirror images, known as enantiomers.[4]
These enantiomers are expected to be optically active, with each enantiomer rotating plane-polarized light to an equal magnitude but in opposite directions. A 50:50 mixture of the two enantiomers, known as a racemic mixture, will be optically inactive.
Data Presentation: Optical Activity
The quantitative measure of a chiral compound's ability to rotate plane-polarized light is its specific rotation. Due to their symmetry properties, the optical activity of the this compound isomers can be summarized as follows.
| Isomer | Chirality | Optical Activity | Specific Rotation ([α]D) |
| cis-1,3-Dibromocyclohexane | Achiral (meso) | Optically Inactive | 0° |
| trans-1,3-Dibromocyclohexane | Chiral | Optically Active (as enantiomers) | Equal and opposite for each enantiomer* |
Experimental Protocols
While specific, detailed experimental procedures for the synthesis and analysis of this compound isomers are not widely published in general literature, the following sections outline the standard methodologies that would be employed.
Synthesis of this compound
A potential synthetic route to this compound could involve the free-radical bromination of cyclohexane. However, this reaction typically lacks regioselectivity and would produce a mixture of mono- and poly-halogenated products, including other isomers. A more controlled synthesis might start from a precursor with the desired 1,3-substitution pattern, such as 1,3-cyclohexanediol, followed by conversion of the hydroxyl groups to bromides using a reagent like phosphorus tribromide (PBr₃). Separation of the resulting cis and trans isomers would be necessary, likely via chromatographic techniques such as column chromatography or gas chromatography.
Resolution of trans-1,3-Dibromocyclohexane Enantiomers
To isolate the individual enantiomers of trans-1,3-dibromocyclohexane, a process called chemical resolution would be required. This generally involves:
-
Derivatization: Reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.
-
Separation: These diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by conventional methods like fractional crystallization or chromatography.
-
Removal of Resolving Agent: Once separated, the chiral resolving agent is chemically removed to yield the pure enantiomers of the original compound.
Determination of Optical Activity (Polarimetry)
The optical activity of the separated trans-enantiomers would be determined using a polarimeter.
Methodology:
-
Sample Preparation: A solution of the purified enantiomer is prepared at a known concentration (c, in g/mL) in a suitable achiral solvent.
-
Measurement: The solution is placed in a sample tube of a known path length (l, in decimeters).
-
Analysis: Plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample. The instrument measures the observed angle of rotation (α).
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (c * l)
The measurement is temperature and wavelength-dependent and is reported accordingly (e.g., [α]²⁰D).
Visualization of Stereochemical Relationships
The logical relationship between the isomers of this compound is illustrated in the diagram below.
References
Stability Analysis of cis- vs. trans-1,3-Dibromocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the relative stabilities of cis- and trans-1,3-dibromocyclohexane. The document delves into the conformational intricacies of these isomers, presenting quantitative thermodynamic data, detailed experimental and computational methodologies, and visual representations of the underlying chemical principles. This information is critical for professionals in drug development and chemical research, where understanding molecular conformation and stability is paramount for predicting reactivity, biological activity, and material properties.
Core Concepts in Cyclohexane (B81311) Conformational Analysis
The stability of substituted cyclohexanes is predominantly governed by the steric strain arising from the spatial arrangement of substituents on the chair conformation of the six-membered ring. The two primary positions for substituents are axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). Generally, substituents in the equatorial position are more stable due to reduced steric hindrance with other atoms in the ring.[1][2]
A key quantitative measure of this steric preference is the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[1][3] A larger A-value signifies a greater preference for the equatorial position.
Conformational Analysis of 1,3-Dibromocyclohexane Isomers
cis-1,3-Dibromocyclohexane
The cis isomer can exist in two chair conformations that are in equilibrium through a process called ring flipping. In one conformation, both bromine atoms are in equatorial positions (diequatorial), while in the other, both are in axial positions (diaxial).
-
Diequatorial Conformation (e,e): This is the most stable conformation of cis-1,3-dibromocyclohexane. With both bulky bromine atoms in the spacious equatorial positions, steric interactions are minimized.
-
Diaxial Conformation (a,a): This conformation is significantly less stable due to severe steric hindrance. This includes 1,3-diaxial interactions between each axial bromine atom and the axial hydrogens on the same side of the ring. More importantly, there is a highly destabilizing 1,3-diaxial interaction between the two bromine atoms themselves.
trans-1,3-Dibromocyclohexane
The trans isomer also undergoes ring flipping between two chair conformations. However, in both conformations, one bromine atom must occupy an axial position while the other is in an equatorial position (axial-equatorial, a,e). Due to the symmetry of the molecule, the two conformers resulting from a ring flip are identical in energy.
Quantitative Stability Analysis
The relative stabilities of the different conformers can be estimated using A-values. The A-value for a bromine substituent is approximately 0.43 kcal/mol.[1] This value represents the energy cost of having a bromine atom in an axial position compared to an equatorial one.
Table 1: Estimated Strain Energies and Relative Stabilities of this compound Conformers
| Isomer | Conformation | Substituent Positions | Estimated Strain Energy (kcal/mol) | Relative Stability |
| cis | Diequatorial (e,e) | 1-Br: equatorial, 3-Br: equatorial | ~ 0 | Most Stable |
| cis | Diaxial (a,a) | 1-Br: axial, 3-Br: axial | > 2 x A(Br) + E(Br-Br) > 0.86 + E(Br-Br) | Least Stable |
| trans | Axial-Equatorial (a,e) | 1-Br: axial, 3-Br: equatorial | A(Br) ≈ 0.43 | Intermediate |
| trans | Equatorial-Axial (e,a) | 1-Br: equatorial, 3-Br: axial | A(Br) ≈ 0.43 | Intermediate |
Experimental Determination of Conformational Equilibrium
The relative populations of the conformers, and thus the Gibbs free energy difference between them, can be determined experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.
Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy
Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the conformers of cis- and trans-1,3-dibromocyclohexane.
Materials and Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz) equipped with a variable temperature unit.[4]
-
NMR tubes suitable for low-temperature experiments.
-
Sample of cis-1,3-dibromocyclohexane and trans-1,3-dibromocyclohexane.
-
Appropriate deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).
-
Cryogenic liquid (e.g., liquid nitrogen) for cooling.[5]
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-20 mg/mL) of the this compound isomer in the chosen deuterated solvent in an NMR tube.
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, the ring flipping is rapid on the NMR timescale, and the observed chemical shifts and coupling constants will be a weighted average of the contributing conformers.[6]
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10-20 K).[5] Acquire a ¹H NMR spectrum at each temperature.
-
Coalescence and Freezing Out: As the temperature decreases, the rate of ring flipping will slow down. The broad, averaged signals will sharpen and eventually resolve into separate sets of signals for each conformer. This "freezing out" of the individual conformers typically occurs at temperatures below -60 °C for cyclohexane derivatives.
-
Integration of Signals: Once the signals for the individual conformers are well-resolved, carefully integrate the area under the peaks corresponding to each conformer. The ratio of the integrals is directly proportional to the ratio of the populations of the conformers.
-
Calculation of Keq and ΔG°:
-
The equilibrium constant (Keq) is calculated as the ratio of the populations of the more stable conformer to the less stable conformer.
-
The Gibbs free energy difference (ΔG°) is then calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectra were recorded.
-
Computational Chemistry Protocol
Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for modeling the conformations of molecules and calculating their relative energies.
Objective: To calculate the optimized geometries and relative energies of the chair conformations of cis- and trans-1,3-dibromocyclohexane.
Software: A quantum chemistry software package such as Gaussian, Spartan, or Avogadro.[7]
Procedure:
-
Structure Building: Construct the initial 3D structures of the diequatorial and diaxial conformers of cis-1,3-dibromocyclohexane, and the axial-equatorial conformer of trans-1,3-dibromocyclohexane.
-
Geometry Optimization: Perform a geometry optimization for each conformer. A common and reliable level of theory for such molecules is B3LYP with a 6-31G(d) or larger basis set.
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.
-
Energy Comparison: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities.
Visualization of Conformational Equilibria
The following diagrams, generated using the DOT language, illustrate the key conformational relationships discussed in this guide.
Caption: Conformational equilibrium of cis-1,3-dibromocyclohexane.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 4. weizmann.ac.il [weizmann.ac.il]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
Unraveling Steric Hindrance: A Technical Guide to 1,3-Diaxial Interactions in 1,3-Dibromocyclohexane Conformers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the conformational isomerism of 1,3-dibromocyclohexane, with a specific focus on the destabilizing effects of 1,3-diaxial interactions. Understanding these non-bonding steric strains is fundamental in stereochemistry and crucial for professionals in drug design and materials science, where molecular geometry dictates reactivity, binding affinity, and physical properties. This document outlines the energetic penalties associated with various conformers, details the experimental and computational methods used for their determination, and provides visual representations of the conformational equilibria.
Foundational Concepts: The Cyclohexane (B81311) Chair and Conformational Inversion
The cyclohexane ring predominantly adopts a puckered "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent C-C bonds). In this conformation, the twelve substituents on the ring are oriented in one of two positions:
-
Axial (a): Perpendicular to the approximate plane of the ring, pointing straight up or down.
-
Equatorial (e): Pointing out from the perimeter of the ring, in the approximate plane.
Through a process known as a "ring flip" or "chair interconversion," one chair conformer can rapidly convert to an alternative chair form at room temperature. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.
A critical factor governing the stability of a substituted cyclohexane is the steric strain arising from 1,3-diaxial interactions . These are repulsive van der Waals forces between an axial substituent and the other two axial substituents located on the same face of the ring (at the C3 and C5 positions relative to the substituent at C1). Because equatorial substituents are directed away from the ring's core, they do not experience this significant steric clash, making the conformer with the bulky group in the equatorial position generally more stable.
Conformational Analysis of cis-1,3-Dibromocyclohexane
The cis isomer has one bromine atom pointing up and the other down relative to the plane of the ring. In a chair conformation, this requires one substituent to be axial and the other to be equatorial (a,e). A ring flip converts the axial bromine to equatorial and the equatorial bromine to axial (e,a).
Since both conformers are identical in structure and energy (a,e is equivalent to e,a), they exist in a 1:1 ratio at equilibrium. In either conformer, the single axial bromine atom experiences two 1,3-diaxial interactions with axial hydrogen atoms.
Caption: Conformational equilibrium of cis-1,3-dibromocyclohexane.
Conformational Analysis of trans-1,3-Dibromocyclohexane
The trans isomer presents a more complex scenario. To achieve a trans configuration, the two bromine atoms must both be oriented in axial positions (diaxial, a,a) or both in equatorial positions (diequatorial, e,e). These two conformers are diastereomers and possess different energy levels.
-
Diequatorial (e,e) Conformer: This conformer is significantly more stable. It minimizes steric strain as both bulky bromine atoms occupy the spacious equatorial positions. The only 1,3-diaxial interactions are the minimal H-H repulsions.
-
Diaxial (a,a) Conformer: This conformer is highly unstable due to severe steric hindrance. It suffers from multiple 1,3-diaxial interactions:
-
Each axial bromine interacts with two axial hydrogens.
-
A highly repulsive interaction occurs between the two large axial bromine atoms.
-
This large energy difference means the equilibrium heavily favors the diequatorial (e,e) conformer.
Caption: Conformational equilibrium of trans-1,3-dibromocyclohexane.
Quantitative Energetic Analysis
The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. While A-values provide a good estimate, the 1,3-diaxial interaction between two non-hydrogen substituents (like Br-Br) is often more severe than a simple sum of A-values would predict.
| Interaction / Parameter | Description | Typical Energy Cost (kcal/mol) |
| A-value (Bromine) | The energy penalty for one axial bromine atom interacting with two axial hydrogens (2 x Br-H interaction). | ~0.38 - 0.60 |
| Br-Br (1,3-diaxial) | The direct steric repulsion between two axial bromine atoms in the trans-(a,a) conformer. | > 5.0 |
| H-H (1,3-diaxial) | The baseline steric interaction between two axial hydrogens on the same side of the ring. | ~0.9 |
Note: The energy values can vary based on the solvent and the specific experimental or computational method used for determination. The Br-Br interaction is particularly destabilizing, rendering the diaxial conformer of the trans isomer a minor contributor to the overall equilibrium.
Experimental and Computational Protocols
The determination of conformational energies and equilibria relies on a combination of spectroscopic and computational techniques.
Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To slow the rate of chair interconversion to a point where signals for individual conformers can be resolved and quantified.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃, or carbon disulfide, CS₂).
-
Cooling: The NMR probe is cooled to a low temperature, typically below -60 °C. At this temperature, the rate of ring flip becomes slow on the NMR timescale.
-
Data Acquisition: ¹H or ¹³C NMR spectra are acquired. The signals for the axial and equatorial protons (or carbons) will appear as separate, distinct peaks for each conformer.
-
Signal Integration: The relative concentrations of the conformers at equilibrium are determined by integrating the area under the corresponding, well-resolved peaks.
-
Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is calculated using the following equation:
-
ΔG° = -RT ln(K_eq)
-
Where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the concentrations of the two conformers).
-
Protocol: Computational Chemistry (e.g., Density Functional Theory - DFT)
Objective: To model the conformers in silico and calculate their relative electronic energies.
Methodology:
-
Structure Building: The 3D structures of the relevant conformers (e.g., trans-(e,e) and trans-(a,a) of this compound) are built using molecular modeling software.
-
Geometry Optimization: An initial energy minimization is performed using a lower-level theory (e.g., a molecular mechanics force field). This is followed by a high-level geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger). This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized structures to confirm they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Comparison: The total electronic energies (with ZPVE corrections) of the optimized conformers are compared. The difference in energy corresponds to the relative stability of the conformers.
Methodological & Application
Synthesis of 1,3-Dibromocyclohexane from Cyclohexene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,3-dibromocyclohexane, a valuable intermediate in organic synthesis, starting from cyclohexene (B86901). The synthesis is approached via a two-step sequence involving an initial allylic bromination followed by a subsequent hydrobromination.
Introduction
This compound is a key building block in the synthesis of various carbocyclic and heterocyclic compounds of interest in medicinal chemistry and materials science. Its bifunctional nature, with two bromine atoms in a 1,3-relationship, allows for a range of subsequent chemical transformations. The synthesis from the readily available starting material, cyclohexene, provides a practical route to this important intermediate. The overall synthetic strategy involves two key transformations:
-
Allylic Bromination: Cyclohexene is first converted to 3-bromocyclohexene (B24779) via a free-radical allylic bromination reaction. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond.
-
Hydrobromination: The resulting 3-bromocyclohexene is then subjected to hydrobromination to introduce the second bromine atom and saturate the cyclohexene ring, yielding the target this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound from cyclohexene.
| Step | Reaction | Reactants | Reagents | Solvent | Yield (%) | Product |
| 1 | Allylic Bromination | Cyclohexene | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | 53-70% | 3-Bromocyclohexene |
| 2 | Hydrobromination | 3-Bromocyclohexene | Hydrogen Bromide (HBr) | Acetic Acid | Not specified in literature | This compound |
Experimental Protocols
Step 1: Synthesis of 3-Bromocyclohexene via Allylic Bromination
This protocol is adapted from established procedures for the allylic bromination of cyclohexene using N-bromosuccinimide.[1][2][3][4][5][6]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium sulfite (B76179) (Na₂SO₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve cyclohexene (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.2 eq) to the solution.
-
Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) (0.02 eq) or benzoyl peroxide.
-
Stir the reaction mixture at room temperature for a short period, then heat to reflux (approximately 77 °C for CCl₄). The reaction is often initiated by the heat, and the color of the reaction mixture may change.
-
Maintain the reaction at reflux for 3-4 hours. The completion of the reaction can be monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide (B58015) floating on the surface.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 3-bromocyclohexene.
-
The crude product can be purified by vacuum distillation to yield pure 3-bromocyclohexene.
Step 2: Synthesis of this compound via Hydrobromination
A direct, high-yield protocol for the conversion of 3-bromocyclohexene to this compound is not well-documented in the literature. The following is a general procedure based on the principles of hydrohalogenation of alkenes. It should be noted that the regioselectivity of this reaction may be influenced by the presence of the existing bromine atom, and the formation of isomeric dibromocyclohexanes (e.g., 1,2- and 1,4-isomers) is possible.
Materials:
-
3-Bromocyclohexene
-
Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid)
-
Anhydrous solvent (e.g., acetic acid or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromocyclohexene (1.0 eq) in a suitable anhydrous solvent like acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen bromide (e.g., 33% in acetic acid) (1.1 eq) to the stirred solution.
-
Allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by pouring it into a separatory funnel containing a cold, saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The crude product will likely be a mixture of isomers and may require purification by column chromatography or fractional distillation to isolate the desired this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the two-step synthesis of this compound from cyclohexene.
Caption: Two-step synthesis of this compound.
Reaction Mechanism: Allylic Bromination
The mechanism of the allylic bromination of cyclohexene with NBS proceeds through a free-radical chain reaction.
Caption: Free-radical mechanism of allylic bromination.
References
- 1. BrominationCyclohexene [ursula.chem.yale.edu]
- 2. Solved Draw the complete mechanism of the dibromation | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bromocyclohexane - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Solved Bromine reacts with cyclohexane by a free radical | Chegg.com [chegg.com]
Application Note: Synthesis of Bromocyclohexane via Bromination of Cyclohexanol
Abstract
This application note provides a detailed experimental protocol for the synthesis of bromocyclohexane (B57405) from cyclohexanol (B46403). The primary method described herein involves the reaction of cyclohexanol with hydrobromic acid, a common and effective method for the preparation of secondary alkyl halides. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes a step-by-step procedure, a summary of quantitative data, and a graphical representation of the experimental workflow.
Introduction
Bromocyclohexane is a valuable intermediate in organic synthesis, frequently utilized in the production of pharmaceuticals and other specialty chemicals.[1][2] It serves as a precursor for the formation of Grignard reagents and as an alkylating agent.[2] The conversion of cyclohexanol, a readily available secondary alcohol, to bromocyclohexane is a fundamental transformation in organic chemistry. This reaction typically proceeds through a nucleophilic substitution mechanism (S_N1 or S_N2) where the hydroxyl group is protonated by a strong acid to form a good leaving group (water), which is subsequently displaced by a bromide ion.[3][4][5]
Experimental Protocol
This protocol details the synthesis of bromocyclohexane from cyclohexanol using 48% hydrobromic acid.
Materials:
-
Cyclohexanol
-
48% Hydrobromic acid
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or calcium chloride
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or similar azeotropic distillation setup
-
Condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, combine cyclohexanol and 48% hydrobromic acid. A molar ratio of approximately 3.5:1 of hydrobromic acid to cyclohexanol is recommended.[6] Toluene can be added as a solvent to facilitate the azeotropic removal of water.[7]
-
Reaction: Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring.[7] The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reflux for 4-6 hours.[6]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the contents of the flask to a separatory funnel.
-
Washing: Wash the organic layer sequentially with the following solutions to remove unreacted acid and other impurities:
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or calcium chloride.[2][8]
-
Purification: Filter to remove the drying agent and purify the crude bromocyclohexane by distillation.[1] Collect the fraction boiling at 166-167°C.[2]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexanol | 1.0 equivalent | [6] |
| 48% Hydrobromic Acid | 3.5 equivalents | [6] |
| Reaction Conditions | ||
| Temperature | 90-120°C (Reflux) | [1][7] |
| Reaction Time | 4-6 hours | [6] |
| Product Characterization | ||
| Boiling Point | 166-167°C | [2] |
| Density | ~1.324 g/mL | [9] |
| Expected Yield | 65-75% | [6] |
Experimental Workflow
Caption: Figure 1: Experimental Workflow for the Bromination of Cyclohexanol.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrobromic acid is corrosive and can cause severe burns. Handle with care.
-
Cyclohexanol and bromocyclohexane are irritants. Avoid contact with skin and eyes.
-
Toluene is flammable and toxic. Avoid inhalation and contact with skin.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chegg.com [chegg.com]
- 4. brainly.com [brainly.com]
- 5. Solved 24) What is the first step in the reaction of | Chegg.com [chegg.com]
- 6. RU2616450C1 - Method of producing bromocyclohexane - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols: 1,3-Dibromocyclohexane as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-dibromocyclohexane as a versatile precursor in organic synthesis. The unique 1,3-disposition of the bromine atoms on the cyclohexane (B81311) ring allows for a range of transformations, including intramolecular cyclizations and nucleophilic substitutions, making it a valuable building block for the synthesis of complex molecules, including bicyclic scaffolds and functionalized diamines relevant to drug discovery.
Application Notes
This compound serves as a key starting material for several important classes of organic compounds. Its primary applications lie in the formation of strained bicyclic systems and as a scaffold for the introduction of nitrogen-containing functional groups.
-
Synthesis of Bicyclo[3.1.0]hexane: The intramolecular coupling of the two bromine atoms in this compound provides a direct route to the bicyclo[3.1.0]hexane ring system. This strained bicyclic motif is a key structural feature in a number of natural products and pharmacologically active molecules. The reaction, typically a Wurtz-type coupling using an active metal like sodium or magnesium, proceeds through the formation of a di-Grignard or organosodium intermediate, which then undergoes intramolecular cyclization.
-
Precursor to 1,3-Disubstituted Cyclohexanes: The two bromine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups at the 1 and 3 positions. This is particularly useful for the synthesis of 1,3-diaminocyclohexane derivatives. The synthesis of 1,3-diazidocyclohexane, a precursor to the corresponding diamine, can be achieved through a double nucleophilic substitution with sodium azide (B81097). Subsequent reduction of the diazide furnishes the 1,3-diaminocyclohexane. This diamine scaffold is a common feature in many bioactive compounds and pharmaceutical intermediates, including kinase inhibitors.
-
Intermediate for Bioactive Molecule Synthesis: The functionalized cyclohexane ring derived from this compound can be a core component in the synthesis of more complex molecules. For instance, cyclohexane-1,3-dione, which can be conceptually derived from this compound, is a known precursor for the synthesis of various heterocyclic compounds with anti-proliferative and kinase inhibitory activities.[1][2]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound and Bicyclo[3.1.0]hexane
| Property | This compound | Bicyclo[3.1.0]hexane |
| Molecular Formula | C₆H₁₀Br₂ | C₆H₁₀ |
| Molecular Weight | 241.95 g/mol [3] | 82.14 g/mol [4] |
| CAS Number | 3725-17-5[3] | 285-58-5[4] |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | Not readily available | 81-82 °C |
| Density | Not readily available | 0.835 g/cm³ |
| ¹³C NMR (CDCl₃) | Not readily available | δ 14.8, 22.9, 29.5 ppm[4] |
| ¹H NMR (CDCl₃) | Not readily available | δ 0.1-1.8 (m) ppm |
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[3.1.0]hexane via Intramolecular Wurtz Reaction
This protocol describes the synthesis of bicyclo[3.1.0]hexane from this compound using sodium metal.[5][6][7]
Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 241.95 | 10 | 1.0 | 2.42 g |
| Sodium metal | 22.99 | 22 | 2.2 | 0.51 g |
| Anhydrous diethyl ether | 74.12 | - | - | 50 mL |
Procedure:
-
To a flame-dried 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 30 mL of anhydrous diethyl ether.
-
Carefully add finely cut sodium metal (0.51 g, 22 mmol) to the flask under a gentle stream of nitrogen.
-
Heat the mixture to reflux with vigorous stirring to create a sodium sand suspension.
-
Once the sodium is finely dispersed, cool the mixture to room temperature.
-
In a separate flask, prepare a solution of this compound (2.42 g, 10 mmol) in 20 mL of anhydrous diethyl ether.
-
Add the solution of this compound dropwise to the sodium suspension over a period of 1 hour with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 4 hours.
-
Carefully quench the reaction by the slow, dropwise addition of ethanol (B145695) (5 mL) to destroy any unreacted sodium.
-
Add 20 mL of water to the mixture. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and carefully distill the diethyl ether at atmospheric pressure.
-
Purify the resulting crude product by fractional distillation to obtain bicyclo[3.1.0]hexane.
Expected Yield: The yield for intramolecular Wurtz reactions can be variable, but yields in the range of 40-60% can be expected.
Diagram: Intramolecular Wurtz Reaction Workflow
Caption: Workflow for the synthesis of bicyclo[3.1.0]hexane.
Protocol 2: Synthesis of trans-1,3-Diaminocyclohexane (B1588248)
This two-step protocol describes the synthesis of trans-1,3-diaminocyclohexane from this compound via a diazide intermediate.
Step 1: Synthesis of trans-1,3-Diazidocyclohexane
This procedure is adapted from protocols for similar nucleophilic substitutions.
Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 241.95 | 10 | 1.0 | 2.42 g |
| Sodium Azide (NaN₃) | 65.01 | 25 | 2.5 | 1.63 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 20 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.42 g, 10 mmol) and N,N-dimethylformamide (20 mL).
-
Add sodium azide (1.63 g, 25 mmol) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude trans-1,3-diazidocyclohexane. This crude product can often be used in the next step without further purification.
Step 2: Reduction of trans-1,3-Diazidocyclohexane to trans-1,3-Diaminocyclohexane
This procedure utilizes lithium aluminum hydride for the reduction of the azide groups.
Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Crude 1,3-Diazidocyclohexane | ~166.20 | ~10 | 1.0 | From Step 1 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 25 | 2.5 | 0.95 g |
| Anhydrous diethyl ether | 74.12 | - | - | 50 mL |
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add lithium aluminum hydride (0.95 g, 25 mmol) and 30 mL of anhydrous diethyl ether. Caution: LiAlH₄ reacts violently with water. All glassware must be scrupulously dried.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude trans-1,3-diazidocyclohexane from Step 1 in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the diazide solution dropwise to the LiAlH₄ suspension over a period of 30 minutes with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 mL), 15% aqueous sodium hydroxide (B78521) (1 mL), and then water (3 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®.
-
Wash the filter cake with diethyl ether (3 x 20 mL).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield trans-1,3-diaminocyclohexane. The product can be further purified by distillation under reduced pressure.
Expected Yield: The overall yield for the two steps is typically in the range of 60-80%.
Diagram: Synthesis of 1,3-Diaminocyclohexane Pathway
Caption: Synthetic pathway to 1,3-diaminocyclohexane.
Application in Drug Development: Conceptual Synthesis of a Kinase Inhibitor Intermediate
1,3-Diaminocyclohexane is a valuable scaffold in medicinal chemistry. The following conceptual pathway illustrates how it could be used as a building block in the synthesis of a potential kinase inhibitor, drawing on the known importance of similar diamine cores in this class of drugs.
Diagram: Conceptual Pathway to a Kinase Inhibitor Intermediate
Caption: Conceptual synthesis of a kinase inhibitor scaffold.
In this conceptual pathway, one of the amino groups of 1,3-diaminocyclohexane could be selectively acylated with a heterocyclic acid chloride, a common fragment in kinase inhibitors that often interacts with the hinge region of the kinase. The remaining amino group could then be functionalized, for example, through a coupling reaction with a substituted aryl halide, to introduce moieties that can occupy other pockets of the ATP-binding site, thereby conferring potency and selectivity. This modular approach, starting from the 1,3-diaminocyclohexane core derived from this compound, highlights the utility of this precursor in the rapid generation of diverse compound libraries for drug discovery.
References
- 1. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H10Br2 | CID 557100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bicyclo(3.1.0)hexane | C6H10 | CID 67510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. Wurtz Reaction [organic-chemistry.org]
- 7. byjus.com [byjus.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Dibromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Disubstituted cyclohexanes are pivotal structural motifs in medicinal chemistry and drug discovery. Their rigid cyclohexane (B81311) core allows for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Nucleophilic substitution reactions of 1,3-dibromocyclohexane serve as a fundamental gateway to a diverse array of these valuable 1,3-disubstituted analogs. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound, with a focus on stereochemical outcomes and practical laboratory procedures. The reactions discussed herein are primarily bimolecular nucleophilic substitution (SN2) reactions, which are influenced by the stereochemistry of the substrate and the nature of the nucleophile.
Reaction Mechanisms and Stereochemistry
The nucleophilic substitution reactions of this compound isomers are governed by the principles of SN2 reactions, which involve a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter. The conformational preferences of the cyclohexane ring play a crucial role in determining the feasibility and outcome of these reactions.
-
cis-1,3-Dibromocyclohexane: This isomer predominantly exists in a chair conformation where both bromine atoms occupy equatorial positions to minimize steric strain. This diequatorial conformation allows for a relatively unhindered backside attack on the electrophilic carbon atoms.
-
trans-1,3-Dibromocyclohexane: This isomer exists in a chair conformation with one bromine atom in an equatorial position and the other in an axial position. The axial bromine is more sterically hindered, potentially leading to slower reaction rates compared to the equatorial position.
The following diagram illustrates the general SN2 mechanism on a substituted cyclohexane.
Caption: General SN2 mechanism on a cyclohexyl bromide.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on specific laboratory conditions and the desired scale of the reaction.
Protocol 1: Synthesis of 1,3-Diazidocyclohexane
This protocol details the di-substitution of this compound with sodium azide (B81097). The resulting 1,3-diazidocyclohexane is a versatile intermediate for the synthesis of 1,3-diaminocyclohexanes and other nitrogen-containing heterocycles.[1]
Materials:
-
This compound (cis or trans isomer)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1,3-diazidocyclohexane.
-
The crude product may be purified by vacuum distillation or column chromatography.
Quantitative Data (Theoretical):
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio |
| This compound | 241.95 | 1.0 |
| Sodium Azide | 65.01 | 2.5 |
| 1,3-Diazidocyclohexane | 166.20 | 1.0 (Theoretical Max) |
Protocol 2: Synthesis of 1,3-Diiodocyclohexane
This protocol describes the Finkelstein reaction, where the bromine atoms of this compound are replaced by iodine. This reaction is often reversible, and the precipitation of the less soluble sodium bromide in acetone (B3395972) drives the equilibrium towards the product.
Materials:
-
This compound (cis or trans isomer)
-
Sodium iodide (NaI)
-
Acetone, anhydrous
-
Diethyl ether
-
Water
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (2.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 24-48 hours. The formation of a white precipitate (NaBr) should be observed.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, then with a saturated aqueous sodium thiosulfate solution to remove any remaining iodine, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-diiodocyclohexane.
-
The product can be further purified by vacuum distillation.
Quantitative Data (Theoretical):
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio |
| This compound | 241.95 | 1.0 |
| Sodium Iodide | 149.89 | 2.2 |
| 1,3-Diiodocyclohexane | 335.95 | 1.0 (Theoretical Max) |
Visualizations
Reaction Workflow
The following diagram outlines the general workflow for the nucleophilic substitution reactions of this compound.
Caption: General experimental workflow.
Stereochemical Pathways
The stereochemical outcome of the di-substitution reaction depends on the starting isomer of this compound.
cis-1,3-Dibromocyclohexane:
Caption: Reaction of cis-1,3-dibromocyclohexane.
trans-1,3-Dibromocyclohexane:
Caption: Reaction of trans-1,3-dibromocyclohexane.
Applications in Drug Development
The 1,3-disubstituted cyclohexane scaffold is a prevalent feature in a wide range of biologically active molecules. The ability to introduce diverse functional groups at the 1 and 3 positions with defined stereochemistry is of paramount importance in the design of novel therapeutics. For instance, 1,3-diaminocyclohexane derivatives have been explored as components of novel antibiotics and as ligands for metal-based anticancer agents. Furthermore, the conformational rigidity of the cyclohexane ring allows for the creation of conformationally constrained analogs of flexible drug molecules, which can lead to improved potency and selectivity. The synthetic routes outlined in this document provide a reliable foundation for accessing a library of 1,3-disubstituted cyclohexanes for screening in various drug discovery programs. The synthesis of such derivatives is a key step in exploring structure-activity relationships (SAR) and optimizing lead compounds.
References
Application Notes and Protocols for the Elimination Reactions of 1,3-Dibromocyclohexane to Cyclohexadienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The elimination reaction of dihalogenated cyclohexanes serves as a fundamental method for the synthesis of cyclohexadienes, which are valuable intermediates in organic synthesis and drug development. This document provides detailed application notes and protocols for the elimination reactions of 1,3-dibromocyclohexane to yield various cyclohexadiene isomers. The reaction proceeds via a double dehydrobromination, typically facilitated by a strong, sterically hindered base. Understanding the reaction mechanism and controlling the experimental conditions are crucial for achieving desired product distributions.
Reaction Mechanism and Regioselectivity
The base-induced elimination of this compound to form cyclohexadienes is believed to proceed through a stepwise E2 mechanism. The first elimination of HBr from this compound yields a mixture of bromocyclohexene intermediates. A second E2 elimination from these intermediates then leads to the formation of cyclohexadiene isomers.
The regioselectivity of the elimination reactions in cyclohexane (B81311) systems is heavily influenced by the stereochemistry of the substrate, specifically the requirement for an anti-periplanar arrangement of the leaving group (bromide) and a β-hydrogen atom.[1][2] This means that for an E2 reaction to occur, both the hydrogen and the bromine must be in axial positions in the chair conformation of the cyclohexane ring.[1]
The choice of base also plays a critical role in the regioselectivity. Strong, bulky bases such as potassium tert-butoxide favor the formation of the less substituted (Hofmann) alkene, while smaller, unhindered bases tend to yield the more substituted (Zaitsev) alkene.[3]
Experimental Data
While specific quantitative data for the elimination of this compound is not extensively documented in readily available literature, the principles of E2 elimination on cyclohexane rings allow for qualitative predictions. The product distribution between 1,2-, 1,3-, and 1,4-cyclohexadiene (B1204751) will depend on the stereoisomer of the starting this compound (cis or trans) and the reaction conditions.
| Starting Material | Base | Expected Major Products | Notes |
| cis-1,3-Dibromocyclohexane | Potassium tert-butoxide | 1,3-Cyclohexadiene (B119728), 1,4-Cyclohexadiene | The formation of the conjugated 1,3-cyclohexadiene is generally favored thermodynamically. |
| trans-1,3-Dibromocyclohexane | Potassium tert-butoxide | 1,3-Cyclohexadiene, 1,4-Cyclohexadiene | The relative yields will depend on the conformational energetics and the accessibility of anti-periplanar β-hydrogens. |
Experimental Protocols
The following are generalized protocols for the elimination reaction of this compound. Researchers should optimize these conditions based on their specific substrate and desired outcome.
Protocol 1: General Procedure for Double Dehydrobromination
Objective: To synthesize a mixture of cyclohexadienes from this compound.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or pentane (B18724)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (2.2 equivalents) in anhydrous THF.
-
To the stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or pentane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting cyclohexadiene mixture by fractional distillation.
-
Characterize the product mixture and determine the isomer ratio using GC-MS and NMR spectroscopy.
Visualizations
Reaction Pathway
Caption: Stepwise elimination pathway from this compound.
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1,3-Dibromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 1,3-dibromocyclohexane as a key starting material. The methodologies described are based on established principles of heterocyclic chemistry and may serve as a foundational guide for the synthesis of novel fused and bridged heterocyclic systems of interest in medicinal chemistry and drug development.
Introduction
This compound is a versatile bifunctional electrophile that holds significant potential for the construction of diverse heterocyclic scaffolds. The 1,3-disposition of the two bromine atoms on the cyclohexane (B81311) ring allows for the formation of six-membered heterocyclic rings fused to the cyclohexane backbone or the construction of bridged bicyclic systems. The stereochemistry of the starting this compound (cis or trans) can influence the stereochemical outcome of the resulting heterocyclic products. These heterocyclic structures are of considerable interest in drug discovery as they can provide rigid conformational constraints and novel three-dimensional shapes that can lead to enhanced biological activity and selectivity.
This document outlines protocols for the synthesis of representative N-containing and N,S-containing heterocycles from this compound.
Synthesis of Tetrahydro-1H-cyclopenta[d]pyrimidine Derivatives
The reaction of 1,3-dielectrophiles with amidines or ureas is a well-established method for the synthesis of pyrimidine (B1678525) derivatives. By analogy, this compound can be reacted with urea (B33335) or thiourea (B124793) to yield fused pyrimidine systems. These compounds can serve as scaffolds for the development of various therapeutic agents.
Experimental Protocol: Synthesis of Octahydropyrido[1,2-c]pyrimidine-1(2H)-thione
Objective: To synthesize a fused thiopyrimidine derivative by reacting this compound with thiourea.
Reaction Scheme:
Figure 1. Reaction scheme for the synthesis of a fused thiopyrimidine.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (2.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thiourea (1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data (Hypothetical):
| Entry | Starting Material | Reagent | Product | Yield (%) | Purity (%) |
| 1 | This compound | Thiourea | Octahydropyrido[1,2-c]pyrimidine-1(2H)-thione | 65 | >95 |
| 2 | This compound | Urea | Octahydropyrido[1,2-c]pyrimidin-1(2H)-one | 60 | >95 |
Synthesis of Bridged 2,4-Diazabicyclo[3.3.1]nonane Derivatives
The reaction of 1,3-dihalides with primary amines can lead to the formation of bridged heterocyclic systems. The use of cis-1,3-dibromocyclohexane is expected to facilitate the formation of the bicyclo[3.3.1]nonane skeleton due to the favorable spatial orientation of the bromine atoms for intramolecular cyclization.
Experimental Protocol: Synthesis of 2,4-Dimethyl-2,4-diazabicyclo[3.3.1]nonane
Objective: To synthesize a bridged diamine by reacting cis-1,3-dibromocyclohexane with methylamine.
Reaction Scheme:
Application Notes and Protocols for Stereoselective Reactions Involving 1,3-Dibromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereochemical considerations and potential stereoselective reactions involving cis- and trans-1,3-dibromocyclohexane. The content is intended to guide researchers in designing and executing experiments where the stereochemical outcome is critical.
Introduction to the Stereochemistry of 1,3-Dibromocyclohexane
This compound is a disubstituted cyclohexane (B81311) that exists as two diastereomers: cis-1,3-dibromocyclohexane and trans-1,3-dibromocyclohexane. The stereochemical and conformational properties of these isomers are fundamental to understanding their reactivity in stereoselective reactions.
In its most stable chair conformation, cis-1,3-dibromocyclohexane predominantly exists with both bromine atoms in equatorial positions to minimize steric strain. This diequatorial conformer is achiral due to a plane of symmetry. The diaxial conformation is significantly less stable due to 1,3-diaxial interactions between the two bromine atoms and between the bromine atoms and axial hydrogens.
Trans-1,3-dibromocyclohexane, in its chair conformation, has one bromine atom in an axial position and the other in an equatorial position. Through a ring-flip, these positions are interconverted. The two resulting conformers are enantiomeric and, under normal conditions, rapidly interconvert, rendering the mixture optically inactive.[1] However, the presence of two chiral centers means that trans-1,3-dibromocyclohexane is a chiral molecule.
The conformational preferences of these isomers play a crucial role in their reactivity. For reactions such as E2 eliminations, a specific anti-periplanar arrangement of a proton and the leaving group is required, which is directly influenced by the chair conformation of the cyclohexane ring.
Application Note 1: Stereoselective Elimination Reactions
The E2 (bimolecular elimination) reaction is highly stereoselective and is governed by the anti-periplanar arrangement of the leaving group and a β-hydrogen. The rigid chair conformation of cyclohexane derivatives dictates the availability of such protons, thus influencing the regioselectivity and stereoselectivity of the elimination.
For a productive E2 reaction to occur on a cyclohexane ring, both the leaving group (in this case, a bromine atom) and a hydrogen atom on an adjacent carbon must be in axial positions.
-
cis-1,3-Dibromocyclohexane: In its more stable diequatorial conformation, neither bromine atom has an anti-periplanar axial proton. For elimination to occur, the ring must flip to the higher-energy diaxial conformation. In this conformation, axial protons are available on the adjacent carbons, allowing for E2 elimination.
-
trans-1,3-Dibromocyclohexane: In either of its chair conformations, one bromine atom is axial and the other is equatorial. The axial bromine has anti-periplanar axial hydrogens on the adjacent carbons, making it susceptible to E2 elimination without the need for a high-energy ring flip.
Logical Workflow for Predicting E2 Elimination Products
References
1,3-Dibromocyclohexane: A Versatile Scaffold for Medicinal Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dibromocyclohexane is a versatile building block in medicinal chemistry, offering a flexible scaffold for the synthesis of a variety of biologically active molecules. Its cyclohexane (B81311) core provides a three-dimensional framework that can be functionalized to create diverse chemical libraries for drug discovery. The presence of two bromine atoms at the 1 and 3 positions allows for sequential or double displacement reactions, leading to the introduction of various functional groups and the construction of complex molecular architectures. This application note explores the utility of this compound in the synthesis of key medicinal chemistry intermediates, such as 1,3-diaminocyclohexane and 1,3-aminocyclohexanol, and their subsequent application in the development of therapeutic agents.
Key Applications in Medicinal Chemistry
The strategic functionalization of the this compound scaffold enables access to privileged structures in drug discovery, including:
-
Kinase Inhibitors: The 1,3-diaminocyclohexane moiety can serve as a rigid scaffold for the design of inhibitors targeting various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[1][2]
-
GPCR Ligands: G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a multitude of physiological processes. The conformational flexibility of the cyclohexane ring in derivatives of this compound makes it an attractive template for the development of selective GPCR agonists and antagonists.[3]
-
Antiviral Agents: The di-functional nature of the scaffold allows for the synthesis of molecules with specific spatial arrangements of functional groups, which can be optimized for potent antiviral activity.
-
Antitumor Agents: Derivatives of 1,3-diaminocyclohexane have been incorporated into platinum(IV) complexes, demonstrating potential as antitumor agents that can overcome cisplatin (B142131) resistance.[4]
Synthetic Pathways and Experimental Protocols
The primary utility of this compound as a building block lies in its conversion to key diamine and amino-alcohol intermediates.
Synthesis of 1,3-Diaminocyclohexane Derivatives
A plausible synthetic route from this compound to the medicinally important 1,3-diaminocyclohexane scaffold involves a double nucleophilic substitution with an amine source. While direct amination can be challenging, a common strategy involves the use of azide (B81097) as a nitrogen source followed by reduction.
Experimental Protocol: Synthesis of 1,3-Diazidocyclohexane
This protocol describes the synthesis of 1,3-diazidocyclohexane, a key intermediate for 1,3-diaminocyclohexane.
Materials:
-
This compound (cis/trans mixture)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (2.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1,3-diazidocyclohexane.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Protocol: Reduction of 1,3-Diazidocyclohexane to 1,3-Diaminocyclohexane
Materials:
-
1,3-Diazidocyclohexane
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with a suitable catalyst (e.g., Palladium on carbon)
-
Anhydrous diethyl ether or ethanol
-
Water
-
1 M Sodium hydroxide (B78521) solution
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (excess) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1,3-diazidocyclohexane in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential addition of water, followed by 1 M sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 1,3-diaminocyclohexane.
Synthesis of 3-Aminocyclohexanol Derivatives
The synthesis of 3-aminocyclohexanols from this compound can be envisioned through a stepwise substitution, first with a protected amine and then with a hydroxide source, followed by deprotection.
Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanol
This protocol outlines a general approach starting from a 1,3-cyclohexanedione (B196179) precursor, which could potentially be synthesized from this compound via hydrolysis.
Materials:
-
1,3-Cyclohexanedione
-
Amine source (e.g., benzylamine)
-
Reducing agent (e.g., sodium in THF-isopropyl alcohol)
-
Tetrahydrofuran (THF)
-
Isopropyl alcohol
Procedure:
-
Formation of β-Enaminoketone: Reflux a mixture of 1,3-cyclohexanedione (1.0 eq) and the amine source (1.0 eq) in toluene with azeotropic removal of water.[5]
-
Reduction: Dissolve the resulting β-enaminoketone in a mixture of THF and isopropyl alcohol. Add sodium metal in portions at room temperature.[5]
-
Stir the reaction until the sodium is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to separate the cis and trans isomers of 3-aminocyclohexanol.[5]
Data Presentation
The following tables summarize representative data for the synthesis of key intermediates and the biological activity of derived compounds.
| Intermediate Synthesis | Starting Material | Product | Yield (%) | Reference |
| β-Enaminoketone Formation | 4,4-dimethyl-1,3-cyclohexanedione | 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one | 85 | [5] |
| Reduction to Amino Alcohol | 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one | cis/trans-3-(benzylamino)-5,5-dimethylcyclohexan-1-ol | 77 | [5] |
| Oximation of Dione | 1,3-Cyclohexanedione | 1,3-Cyclohexanedione dioxime | High | [6] |
| Hydrogenation of Dioxime | 1,3-Cyclohexanedione dioxime | 1,3-Cyclohexanediamine | 87.4 | [6] |
| Biological Activity of Derived Scaffolds | Scaffold | Target | Activity (IC₅₀/EC₅₀) | Therapeutic Area | Reference |
| 1,2,4-Triazine (B1199460) Derivative | c-Met kinase | 0.24 - 9.36 nM | Cancer | [7] | |
| Platinum(IV) Complex | Various cancer cell lines | Varies | Cancer | [4] | |
| Triquinazine Derivative | JAK1 Kinase | 18 nM | Inflammation/Cancer | [2] | |
| D₂/D₃ Receptor Ligand | D₃ Receptor | 7 nM (inhibition) | Neurological Disorders | [3] |
Mandatory Visualizations
Logical Workflow for Drug Discovery using this compound
Caption: Synthetic routes from this compound to key medicinal scaffolds.
Signaling Pathway Inhibition by a Kinase Inhibitor
References
- 1. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine | MDPI [mdpi.com]
- 7. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignar d Reaction with 1,3-Dibromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction, a cornerstone of organometallic chemistry, offers a powerful method for carbon-carbon bond formation. When applied to dihaloalkanes, this reaction can lead to a variety of products, including di-Grignard reagents, cyclized compounds, and Wurtz-type coupling products. The reaction of 1,3-dibromocyclohexane with magnesium presents a particularly interesting case, where intramolecular cyclization is a predominant pathway, leading to the formation of the bicyclo[3.1.0]hexane scaffold. This bicyclic system is a key structural motif in a number of natural products and pharmacologically active compounds.
These application notes provide a detailed overview of the Grignard reaction with this compound, focusing on the synthesis of bicyclo[3.1.0]hexane. It includes potential reaction pathways, detailed experimental protocols, and expected outcomes, designed to guide researchers in utilizing this reaction for synthetic applications.
Reaction Pathways and Mechanisms
The reaction of this compound with magnesium can proceed through several pathways. While the formation of a di-Grignard reagent is theoretically possible, experimental evidence, particularly from studies on related small-ring 1,3-dibromides, suggests that for a six-membered ring, intramolecular cyclization is highly favored.[1]
The primary reaction pathways are:
-
Monofunctional Grignard Formation: One of the bromine atoms reacts with magnesium to form the mono-Grignard reagent, 3-bromocyclohexylmagnesium bromide.
-
Intramolecular Cyclization: The initially formed mono-Grignard reagent can undergo an intramolecular nucleophilic attack, displacing the second bromide to form bicyclo[3.1.0]hexane. This is often the major product.
-
Di-Grignard Formation: The formation of a stable 1,3-di-Grignard reagent from this compound is less likely compared to smaller ring systems. If formed, it would be highly reactive and prone to rearrangement or reaction with the solvent.[1]
-
Wurtz-Type Coupling: Intermolecular coupling between a formed Grignard reagent and another molecule of this compound can lead to dimeric and polymeric byproducts. This is a common side reaction in Grignard syntheses.[2][3]
In the presence of certain catalysts, such as cobaltous bromide, the reaction with another Grignard reagent (e.g., isopropylmagnesium bromide) has been shown to yield a mixture of cyclohexane, cyclohexene, and bicyclo[3.1.0]hexane, suggesting a more complex radical-based mechanism may also be at play.
Experimental Protocols
This section provides a detailed protocol for the synthesis of bicyclo[3.1.0]hexane from this compound via an intramolecular Grignard reaction.
Protocol 1: Synthesis of Bicyclo[3.1.0]hexane
Objective: To synthesize bicyclo[3.1.0]hexane through the intramolecular cyclization of the Grignard reagent derived from this compound.
Materials:
-
This compound (cis/trans mixture)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under a stream of dry nitrogen or argon, equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and subsequently dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small volume of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether. Add a small portion of the dibromocyclohexane solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and gentle refluxing begins. If the reaction does not start, gentle warming may be necessary.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Slow addition is crucial to minimize the formation of Wurtz-type coupling byproducts.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, followed by gentle reflux for an additional 1-2 hours to ensure complete reaction.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation.
-
Purification: The crude product, primarily bicyclo[3.1.0]hexane, can be purified by fractional distillation.
Data Presentation
The primary product of the intramolecular Grignard reaction of this compound is bicyclo[3.1.0]hexane. The following table summarizes key physical and spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀ | [4] |
| Molecular Weight | 82.14 g/mol | [4] |
| Boiling Point | ~80 °C | |
| ¹H NMR (CDCl₃) | δ (ppm): 1.85-1.75 (m), 1.60-1.45 (m), 0.95-0.80 (m), 0.40-0.30 (m), -0.10- (-0.20) (m) | [2][5] |
| ¹³C NMR (CDCl₃) | δ (ppm): 32.5, 23.8, 17.5, 12.9 | [4][5] |
Note: NMR chemical shifts can vary slightly depending on the solvent and the specific isomer of any substituted derivatives. The provided data is for the parent bicyclo[3.1.0]hexane.
Troubleshooting and Safety Precautions
-
Reaction Fails to Initiate: Ensure all glassware is scrupulously dry and the ether is anhydrous. Re-activate the magnesium if necessary. The use of a sonicator can sometimes help initiate the reaction.
-
Low Yield: This may be due to the formation of Wurtz-type coupling products. Ensure slow, dropwise addition of the dibromide solution. High dilution can also favor the intramolecular cyclization over intermolecular coupling.
-
Safety: Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. All reactions must be carried out under an inert atmosphere (nitrogen or argon). Diethyl ether is extremely flammable and has a low boiling point. All heating should be done using a heating mantle in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Conclusion
The Grignard reaction of this compound provides an effective route to the bicyclo[3.1.0]hexane ring system, a valuable scaffold in organic synthesis. The predominant reaction pathway involves an intramolecular cyclization of the initially formed mono-Grignard reagent. Careful control of reaction conditions, particularly the rate of addition of the dihalide, is essential to maximize the yield of the desired bicyclic product and minimize the formation of intermolecular Wurtz-type coupling byproducts. The protocols and data presented herein serve as a comprehensive guide for researchers looking to employ this transformation in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bicyclo(3.1.0)hexane | C6H10 | CID 67510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The conformations of bicyclo[3.1.0]hexane derivatives by 1H and 13C NMR | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Reaction of 1,3-Dibromocyclohexane with Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the reaction between 1,3-dibromocyclohexane and sodium azide (B81097), a key transformation for synthesizing valuable nitrogen-containing cyclohexane (B81311) derivatives. It details the reaction mechanism, potential applications in drug discovery, quantitative data, and a detailed experimental protocol.
Core Reaction Mechanism: Bimolecular Nucleophilic Substitution (SN2)
The reaction of this compound with sodium azide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, the azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom, displacing the bromide ion (Br⁻), which is an excellent leaving group. The reaction proceeds in a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks.[1]
Key characteristics of this SN2 reaction include:
-
Nucleophile : The azide ion (N₃⁻) is an excellent nucleophile. Its linear shape and the distribution of the negative charge across three nitrogen atoms contribute to its high nucleophilicity.[2][3]
-
Substrate : this compound is a secondary alkyl halide. The chair conformation of the cyclohexane ring influences reactivity, with bromine atoms in axial positions generally being more susceptible to SN2 attack than those in more sterically hindered equatorial positions.[4]
-
Stereochemistry : A hallmark of the SN2 mechanism is the inversion of configuration at the reaction center.[1][3] As the azide ion attacks from the side opposite to the leaving group, the stereochemistry at the carbon atom is inverted.
-
Solvent : The reaction is best conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3] These solvents solvate the sodium cation but leave the azide anion relatively "naked" and highly reactive.
-
Products : The reaction can proceed in two stages, first yielding a mono-substituted product, 1-azido-3-bromocyclohexane, followed by a second substitution to give the di-substituted product, 1,3-diazidocyclohexane. The final product distribution depends on the stoichiometry of the reactants and the reaction conditions.
Applications in Research and Drug Development
The azido-cyclohexane derivatives synthesized through this reaction are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals.
-
Synthesis of 1,3-Diamines : The most significant application of the resulting 1,3-diazidocyclohexane is its reduction to 1,3-diaminocyclohexane. This reduction can be achieved efficiently using methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄). 1,3-diamines are crucial building blocks and scaffolds in a wide array of biologically active molecules and approved drugs.[5]
-
Click Chemistry : The azide functional group is a key component in Huisgen 1,3-dipolar cycloaddition reactions, famously known as "click chemistry."[2] The organic azide can react with an alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. This reaction is highly efficient and selective, making it a powerful tool for drug discovery, lead optimization, and the synthesis of complex molecular architectures.[2]
Quantitative Data Summary
The yield of mono- and di-substituted products is dependent on the reaction stoichiometry, temperature, and time. Below is a table summarizing representative data for the reaction, illustrating how conditions can be tuned to favor either the mono- or di-azide product.
| Entry | Starting Isomer | NaN₃ (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of 1-azido-3-bromocyclohexane | Yield of 1,3-diazidocyclohexane |
| 1 | cis | 1.1 | DMF | 60 | 12 | ~65% | ~20% |
| 2 | cis | 2.5 | DMF | 80 | 24 | <10% | ~85% |
| 3 | trans | 1.1 | DMSO | 60 | 12 | ~70% | ~15% |
| 4 | trans | 2.5 | DMSO | 80 | 24 | <5% | ~90% |
Note: These values are representative and intended for illustrative purposes. Actual yields may vary based on specific experimental conditions and the purity of the reactants.
Detailed Experimental Protocol
This protocol describes the synthesis of 1,3-diazidocyclohexane from this compound.
4.1. Materials and Equipment
-
Reactants : this compound, sodium azide (NaN₃)
-
Solvent : Anhydrous N,N-dimethylformamide (DMF)
-
Work-up Reagents : Diethyl ether, deionized water, saturated aqueous sodium bicarbonate, brine
-
Drying Agent : Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Equipment : Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates.
4.2. Safety Precautions
-
Sodium Azide : Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃). Do not use chlorinated solvents like dichloromethane (B109758) with azides, as this can form explosive diazidomethane.[2]
-
Organic Azides : Organic azides are potentially explosive, especially poly-azides. Avoid heating them to high temperatures or subjecting them to shock. Always work behind a blast shield.
-
Solvents : DMF is a skin irritant and should be handled in a fume hood. Diethyl ether is extremely flammable.
4.3. Reaction Procedure
-
Setup : Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition : To the flask, add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Nucleophile Addition : Add sodium azide (2.5 eq) to the solution. An excess of sodium azide is used to drive the reaction to completion and favor the formation of the di-substituted product.
-
Reaction Conditions : Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction (typically 12-24 hours).
-
Cooling : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
4.4. Work-up and Isolation
-
Quenching : Carefully pour the cooled reaction mixture into a separatory funnel containing deionized water.
-
Extraction : Extract the aqueous layer three times with diethyl ether.
-
Washing : Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4.5. Purification
Purify the crude product by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexanes as the eluent, to separate the desired 1,3-diazidocyclohexane from any remaining starting material or mono-substituted intermediate.
4.6. Characterization
Confirm the structure and purity of the final product using standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy : To confirm the structure and stereochemistry.
-
FT-IR Spectroscopy : To identify the characteristic azide stretch (a strong, sharp peak around 2100 cm⁻¹).
-
Mass Spectrometry : To confirm the molecular weight of the product.
Visualizations
Reaction Pathway
Caption: Sequential SN2 reaction pathway.
Experimental Workflow
Caption: Experimental workflow for synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Separation of Cis and Trans Isomers of 1,3-Dibromocyclohexane
Welcome to the technical support center for the separation of cis- and trans-1,3-dibromocyclohexane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the purification of these stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between cis- and trans-1,3-dibromocyclohexane that allow for their separation?
The separability of cis- and trans-1,3-dibromocyclohexane stems from their different physical properties, which arise from their distinct three-dimensional structures. The cis isomer exists as a meso compound, while the trans isomer is a pair of enantiomers. These stereochemical differences lead to variations in polarity, boiling point, and solubility, which can be exploited for separation. In the chair conformation, the trans isomer can have one bromine atom in an axial position and the other in an equatorial position, or both can be equatorial in a twisted-boat conformation. The cis isomer will have both bromine atoms on the same side of the ring, leading to different dipole moments and intermolecular interactions compared to the trans isomer.
Q2: Which separation techniques are most effective for isolating cis- and trans-1,3-dibromocyclohexane?
The most common and effective laboratory-scale techniques for separating these diastereomers are:
-
Column Chromatography: This is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.
-
Gas Chromatography (GC): GC is an excellent analytical and preparative technique for separating volatile compounds based on their boiling points and interactions with the stationary phase.
-
Fractional Crystallization: This method relies on the differences in solubility of the isomers in a particular solvent at a given temperature.
Q3: How can I determine the purity of the separated isomers?
The purity of the separated cis and trans isomers of 1,3-dibromocyclohexane can be assessed using several analytical techniques:
-
Gas Chromatography (GC): A clean chromatogram with a single peak is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can distinguish between the cis and trans isomers due to their different chemical environments. The presence of peaks corresponding to the other isomer will indicate impurity.
-
Melting Point Analysis: Pure crystalline solids have a sharp melting point range. A broad melting point range suggests the presence of impurities.
Troubleshooting Guides
Column Chromatography
Issue: Poor or no separation of isomers.
| Possible Cause | Troubleshooting Step |
| Incorrect Mobile Phase Polarity | The polarity of the eluent is critical. If both isomers elute too quickly (high Rf values), the mobile phase is too polar. If they move too slowly or not at all (low Rf values), it is not polar enough. |
| Solution: Adjust the solvent system. For non-polar compounds like this compound, start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding small amounts of a slightly more polar solvent like dichloromethane (B109758) or diethyl ether. | |
| Improperly Packed Column | Channels or cracks in the stationary phase will lead to uneven solvent flow and poor separation. |
| Solution: Ensure the silica (B1680970) gel or alumina (B75360) is packed uniformly. Use the slurry method for a more homogenous column bed. | |
| Column Overloading | Applying too much sample relative to the amount of stationary phase will result in broad, overlapping bands. |
| Solution: As a general rule, use a 100:1 to 50:1 ratio of stationary phase to sample by weight. |
Issue: Tailing of peaks.
| Possible Cause | Troubleshooting Step |
| Active Sites on Stationary Phase | Residual acidic sites on silica gel can interact strongly with the bromine atoms, causing tailing. |
| Solution: Add a small amount (0.1-1%) of a neutralizer like triethylamine (B128534) to the mobile phase. | |
| Sample Overloading | Too concentrated a sample can lead to tailing. |
| Solution: Dilute the sample in a minimal amount of the initial mobile phase before loading. |
Gas Chromatography
Issue: Co-elution of isomers (single broad peak).
| Possible Cause | Troubleshooting Step |
| Inappropriate GC Column | The stationary phase is not providing sufficient selectivity for the isomers. |
| Solution: Use a capillary column with a non-polar or intermediate polarity stationary phase. A phenyl-substituted polysiloxane column can offer good selectivity for halogenated compounds. | |
| Incorrect Temperature Program | An isothermal run may not provide enough resolution. |
| Solution: Implement a temperature gradient. Start at a lower temperature to allow for initial separation and then ramp up the temperature to elute the compounds in a reasonable time. |
Issue: Poor peak shape (fronting or tailing).
| Possible Cause | Troubleshooting Step |
| Improper Injection Technique | Injecting the sample too slowly can cause band broadening. |
| Solution: Use a fast injection technique to ensure the sample vaporizes quickly and enters the column as a narrow band. | |
| Column Contamination | Residual sample from previous injections can interfere with the separation. |
| Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. |
Experimental Protocols
Column Chromatography Protocol
This protocol provides a general guideline for the separation of a mixture of cis- and trans-1,3-dibromocyclohexane. Optimization may be required based on the specific mixture and desired purity.
1. Materials:
-
Glass chromatography column (2-3 cm diameter, 30-40 cm length)
-
Silica gel (60 Å, 230-400 mesh)
-
Sand (acid-washed)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
2. Column Packing:
-
Insert a small plug of glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in hexane (approx. 50 g of silica for every 1 g of isomer mixture).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess hexane until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica.
3. Sample Loading:
-
Dissolve the this compound isomer mixture in a minimal amount of hexane.
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase (start with 100% hexane) to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by TLC, spotting each fraction. A suitable developing solvent for TLC is 95:5 hexane:dichloromethane.
-
If the isomers are not separating well, gradually increase the polarity of the mobile phase by adding small increments of dichloromethane (e.g., 99:1, 98:2 hexane:dichloromethane). The less polar trans isomer is expected to elute before the more polar cis isomer.
5. Analysis:
-
Combine the fractions containing the pure isomers, as determined by TLC.
-
Remove the solvent under reduced pressure to obtain the purified isomers.
-
Confirm the identity and purity of each isomer using GC and/or NMR.
Quantitative Data (Predicted):
| Parameter | trans-1,3-Dibromocyclohexane | cis-1,3-Dibromocyclohexane |
| Expected Elution Order | First | Second |
| Predicted Rf (95:5 Hexane:Dichloromethane) | ~0.4-0.5 | ~0.3-0.4 |
Gas Chromatography Protocol
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen, with a constant flow rate of 1-2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a dilute solution in hexane.
2. Expected Results: The trans isomer, being generally less polar and more volatile, is expected to have a shorter retention time than the cis isomer.
Quantitative Data (Predicted):
| Parameter | trans-1,3-Dibromocyclohexane | cis-1,3-Dibromocyclohexane |
| Predicted Retention Time | ~10-12 minutes | ~12-14 minutes |
Visualizations
Caption: Workflow for the separation of this compound isomers.
Caption: Basis for the separation of cis and trans isomers.
Technical Support Center: Purification of 1,3-Dibromocyclohexane by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 1,3-dibromocyclohexane using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica (B1680970) gel is the most commonly used stationary phase due to its effectiveness in separating non-polar to moderately polar compounds. However, brominated compounds can sometimes be sensitive to the acidic nature of silica gel, which may lead to decomposition. If you observe compound degradation on a TLC plate or during column chromatography, consider the following alternatives:
-
Neutralized Silica Gel: Pre-treating the silica gel with a base, such as triethylamine (B128534) (typically 0.1-1% in the mobile phase), can neutralize acidic sites and prevent decomposition.
-
Alumina (B75360) (Neutral): For particularly acid-sensitive compounds, neutral alumina can be an excellent alternative stationary phase.
Q2: Which mobile phase (eluent) should I use for the purification of this compound?
A2: A non-polar solvent system is required to elute this compound from a silica gel column. The most common mobile phase is a mixture of n-hexane and ethyl acetate (B1210297). A good starting point is a low percentage of ethyl acetate in hexane (B92381), such as 1-5%. The optimal solvent system should provide a good separation between this compound and any impurities.
Q3: How do I determine the optimal mobile phase composition?
A3: The ideal mobile phase composition is best determined using Thin Layer Chromatography (TLC).[1][2] Spot your crude this compound mixture onto a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 99:1, 98:2, 95:5). The optimal eluent system will give your desired product an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.[3]
Q4: What are the common impurities I should expect in a crude sample of this compound?
A4: Common impurities can include unreacted starting materials (e.g., cyclohexene), regioisomers (e.g., 1,2-dibromocyclohexane (B1204518) or 1,4-dibromocyclohexane), and over-brominated products (e.g., tribromocyclohexanes). Elimination byproducts such as bromocyclohexene may also be present. The choice of solvent system for column chromatography should aim to separate these based on polarity differences.
Q5: How can I visualize the spots of this compound on a TLC plate since it is not UV-active?
A5: Since this compound does not have a chromophore, it will not be visible under a UV lamp. You can use a staining solution to visualize the spots. A potassium permanganate (B83412) (KMnO4) stain is a good general-purpose stain for this purpose. After developing the TLC plate, let it dry completely, then dip it into the KMnO4 solution and gently heat it with a heat gun. The spots will appear as yellow-brown areas on a purple background.
Troubleshooting Guide
| Problem | Observation | Probable Causes & Solutions |
| Poor Separation | The fractions collected contain a mixture of your desired product and impurities. | Inappropriate Solvent System: Your eluent may be too polar, causing all compounds to elute too quickly. Try a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexane). Conversely, if nothing is eluting, your solvent system may be too non-polar. Improper Column Packing: Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation. Ensure the column is packed uniformly as a slurry.[4] Overloading the Column: Loading too much crude sample can exceed the separation capacity of the column. As a general rule, use a silica gel to crude sample weight ratio of at least 30:1. |
| Product Decomposition | You observe new, unexpected spots on the TLC of your collected fractions, or you experience a very low yield. | Acidic Silica Gel: As mentioned in the FAQs, the acidic nature of silica gel can cause the degradation of brominated compounds.[5] Consider using neutralized silica gel or switching to neutral alumina as the stationary phase. |
| Compound Stuck on Column | The this compound does not elute from the column, even with an increasingly polar solvent system. | Irreversible Adsorption: While less common for non-polar compounds, strong interactions with the stationary phase can occur. This might indicate that your compound has degraded on the column to a more polar species.[6] A "flush" with a very polar solvent like 100% ethyl acetate or even methanol (B129727) at the end of the chromatography can help elute any remaining compounds, though these fractions are likely to be impure. |
| Product Elutes Too Quickly | Your product comes out in the first few fractions, close to the solvent front, and is not well-separated from other non-polar impurities. | Solvent System is Too Polar: Even a small amount of a polar solvent can significantly increase the eluting power. Reduce the polarity of your mobile phase. For very non-polar compounds like this compound, you might need to start with pure hexane and only gradually introduce ethyl acetate. |
| Streaking of Spots on TLC/Broad Bands on Column | The spots on the TLC plate are elongated, or the bands on the column are very broad, leading to poor separation. | Sample is Too Concentrated: When spotting the TLC or loading the column, the initial concentration of the sample is too high. Dilute your sample for TLC analysis. For column chromatography, ensure the sample is dissolved in a minimal amount of solvent before loading.[7] Insolubility in Mobile Phase: If the compound is not very soluble in the eluent, it can lead to streaking. Ensure your crude sample is fully dissolved before loading it onto the column. If necessary, use a slightly more polar solvent to dissolve the sample for loading, but use the minimum volume possible. |
Quantitative Data Summary
The following table provides estimated data for the purification of this compound by column chromatography. These values can vary depending on the specific reaction conditions and the purity of the crude material.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase | 1-5% Ethyl Acetate in Hexane | The exact ratio should be determined by TLC. |
| Rf of this compound | 0.2 - 0.4 | In the optimized mobile phase. |
| Silica Gel to Crude Product Ratio | 30:1 to 50:1 (w/w) | Higher ratios provide better separation. |
| Expected Yield | 70-90% | Dependent on the purity of the crude material and the success of the separation. |
| Purity after Chromatography | >95% | As determined by GC-MS or NMR. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material you wish to purify.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[8]
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 1% ethyl acetate in hexane). The consistency should be that of a milkshake.
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[8]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.
-
Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase (or a volatile solvent like dichloromethane).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent until it is level with the top of the sand.
3. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in separate test tubes or flasks.
-
Apply gentle pressure to the top of the column using a pump or an inert gas source to achieve a steady flow rate.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., from 1% to 2% to 5% ethyl acetate in hexane) to elute the desired compound. This is known as a gradient elution.
4. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[9]
-
Spot a small amount from each fraction (or every few fractions) on a TLC plate, along with a spot of the crude mixture for comparison.
-
Develop the TLC plate in the optimized solvent system and visualize with a potassium permanganate stain.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as GC-MS or NMR spectroscopy.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification problems.
References
- 1. repository.unar.ac.id [repository.unar.ac.id]
- 2. community.wvu.edu [community.wvu.edu]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Common side products in the synthesis of 1,3-Dibromocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dibromocyclohexane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the most viable synthetic routes and their associated side products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound from cyclohexene (B86901) | Incorrect reaction conditions favoring electrophilic addition or ineffective radical initiation. The reaction of 3-bromocyclohexene (B24779) with HBr surprisingly yields primarily trans-1,2-dibromocyclohexane (B146542). | The synthesis of this compound from cyclohexene is not a direct or high-yielding process. Consider alternative starting materials such as 1,3-cyclohexanediol (B1223022). |
| Presence of significant amounts of trans-1,2-dibromocyclohexane in the product mixture | If starting from cyclohexene, this is the expected major product of electrophilic addition of bromine. If starting from 3-bromocyclohexene and HBr, this is also the major product due to a bromonium ion-mediated mechanism.[1][2] | To minimize the formation of the 1,2-isomer from cyclohexene, radical conditions (UV light, radical initiator) must be strictly employed to first form 3-bromocyclohexene. However, the subsequent reaction with HBr will still favor the 1,2-isomer. It is highly recommended to use an alternative synthetic route. |
| Formation of 3-bromocyclohexene as a major product | Use of radical initiators (e.g., AIBN) or UV light with a low concentration of bromine (e.g., using NBS) favors allylic bromination of cyclohexene. | This is an intermediate if the intended, though problematic, route from cyclohexene is followed. To proceed, isolate the 3-bromocyclohexene for the subsequent reaction, being aware that it will likely form 1,2-dibromocyclohexane. |
| Incomplete conversion of 1,3-cyclohexanediol in the Appel Reaction | Insufficient amount of Appel salt (generated from triphenylphosphine (B44618) and a tetrahalomethane), or non-optimal reaction time and temperature. | Ensure at least two equivalents of the Appel reagents are used per equivalent of the diol. Monitor the reaction by TLC to determine the optimal reaction time. Gentle heating may be required, but prolonged high temperatures can lead to side reactions. |
| Formation of bromo-hydroxy-cyclohexane as a side product | Incomplete reaction of the diol in the Appel reaction, where only one hydroxyl group has been substituted. | Increase the equivalents of the Appel reagents and/or the reaction time. Purification by column chromatography can separate the desired dibromide from the monobrominated alcohol. |
| Formation of triphenylphosphine oxide as a difficult-to-remove impurity | This is a stoichiometric byproduct of the Appel reaction.[3] | Triphenylphosphine oxide can often be removed by filtration if it precipitates. If it remains in solution, it can be separated from the product by column chromatography. |
| Low yield in the Hunsdiecker reaction of cyclohexane-1,3-dicarboxylic acid | The silver salt of the dicarboxylic acid may not be completely dry. The reaction is also sensitive to the reaction conditions. | Ensure the silver salt is meticulously dried before use. The reaction should be carried out in a dry, non-polar solvent like carbon tetrachloride. |
| Formation of esters or other side products in the Hunsdiecker reaction | A competing reaction, the Simonini reaction, can occur, especially if the stoichiometry is not carefully controlled, leading to the formation of an ester. Radical-radical coupling can also lead to dimeric byproducts.[4][5] | Use a 1:1 molar ratio of the silver salt to bromine. Control the reaction temperature to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products when attempting to synthesize this compound from cyclohexene?
A1: The synthesis of this compound from cyclohexene is not a straightforward process and is often plagued by the formation of several side products. Under electrophilic addition conditions (e.g., Br₂ in CCl₄ in the dark), the major product is trans-1,2-dibromocyclohexane. If radical conditions are used to first induce allylic bromination to form 3-bromocyclohexene, the subsequent reaction of this intermediate with HBr also predominantly yields trans-1,2-dibromocyclohexane, not the desired 1,3-isomer.[1][2]
Q2: What is a more reliable method for synthesizing this compound?
A2: A more reliable and direct method for the synthesis of this compound is the conversion of 1,3-cyclohexanediol using reagents that replace hydroxyl groups with bromine. The Appel reaction, which utilizes triphenylphosphine and a bromine source like carbon tetrabromide, is a suitable choice for this transformation under mild conditions.[3]
Q3: What are the common challenges and side products when using the Appel reaction to synthesize this compound from 1,3-cyclohexanediol?
A3: The main challenge is ensuring the complete conversion of both hydroxyl groups. Incomplete reaction can lead to the formation of 1-bromo-3-hydroxycyclohexane as a significant side product. Another key challenge is the removal of the stoichiometric byproduct, triphenylphosphine oxide, from the final product.[3]
Q4: Is the Hunsdiecker reaction a viable option for the synthesis of this compound?
A4: The Hunsdiecker reaction of the silver salt of cyclohexane-1,3-dicarboxylic acid is a theoretically viable route. This reaction proceeds via a radical mechanism and involves decarboxylation.[6] However, it can be sensitive to reaction conditions and may produce side products such as esters from the competing Simonini reaction.[4][5] Finding a specific, optimized protocol for this particular substrate can be challenging.
Q5: Can this compound be formed through rearrangements of other dibromocyclohexane isomers?
A5: Yes, there is evidence that this compound can be formed as part of a series of rearrangements of other dihalocyclohexanes, particularly in the presence of a Lewis acid like ferric chloride. This suggests that if such catalysts are present, even as impurities, they could lead to a mixture of isomers.
Experimental Protocols
Synthesis of this compound from 1,3-Cyclohexanediol via the Appel Reaction
Materials:
-
1,3-Cyclohexanediol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-cyclohexanediol (1.0 eq) and triphenylphosphine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrabromide (2.2 eq) in anhydrous dichloromethane to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to this compound and common side products.
References
- 1. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. byjus.com [byjus.com]
Preventing elimination byproducts in 1,3-Dibromocyclohexane substitution reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dibromocyclohexane. The focus is on preventing elimination byproducts to maximize the yield of desired substitution products.
Troubleshooting Guide
This guide addresses common issues encountered during substitution reactions with this compound, offering potential causes and actionable solutions.
Question: I am observing a high percentage of elimination products (cyclohexadienes) in my reaction. How can I favor the substitution product?
Answer:
High yields of elimination byproducts are a common challenge. This outcome is typically influenced by four key factors: temperature, the nature of the nucleophile/base, the solvent, and substrate stereochemistry.[1] The following steps will help you minimize elimination.
Potential Cause 1: High Reaction Temperature
Elimination reactions are generally favored over substitution at higher temperatures.[2][3] This is because elimination results in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant as temperature (T) increases, making elimination more favorable.[2][4]
-
Solution: Lower the reaction temperature. For many SN2 reactions, running the reaction at or below room temperature is effective. It is recommended to start at 0 °C and slowly warm the reaction to room temperature, monitoring the progress by TLC or GC. Low temperatures favor substitution reactions, which generally have a lower activation energy than elimination reactions.[2][5]
Potential Cause 2: Strong or Sterically Hindered Base/Nucleophile
The choice of reagent is critical. Strong, bulky bases preferentially abstract a proton from a β-carbon, leading to E2 elimination, because their size hinders them from attacking the sterically shielded α-carbon required for SN2 substitution.[1][6][7]
-
Solution: Select a reagent that is a good nucleophile but a weak base.[8][9]
-
Excellent Choices for Substitution: Azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are strong nucleophiles but relatively weak bases, making them ideal for promoting SN2 reactions.[9][10][11]
-
Reagents to Avoid: Alkoxides like potassium tert-butoxide (t-BuOK) are strong, sterically hindered bases that will almost exclusively yield the E2 product.[7][12] Hydroxide (OH⁻) and smaller alkoxides (e.g., ethoxide, EtO⁻) are strong bases and will also favor elimination, especially at elevated temperatures.[13]
-
Potential Cause 3: Inappropriate Solvent Selection
The solvent plays a crucial role in stabilizing reactants and transition states.
-
Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage." This cage hinders the nucleophile's ability to attack the electrophilic carbon, thus slowing down the SN2 reaction and relatively favoring the E2 pathway.[14][15]
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are preferred for SN2 reactions.[16][17][18] They can solvate the cation but leave the anionic nucleophile relatively "naked" and highly reactive, thereby increasing the rate of substitution.[16][18]
-
Solution: Switch to a polar aprotic solvent. Solvents like DMSO or DMF are excellent choices for reactions with anionic nucleophiles like cyanide or azide.[13][19][20]
Potential Cause 4: Substrate Stereochemistry
The E2 elimination mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group (bromine) must be in an anti-periplanar (180°) arrangement.[21] In a cyclohexane (B81311) ring, this corresponds to a 1,2-diaxial orientation.[22][23]
-
Explanation: The most stable conformation of this compound has both bulky bromine atoms in equatorial positions to minimize steric strain.[24] For E2 elimination to occur, the ring must flip to a less stable conformation where a bromine atom is axial.[22][25] While this ring flip is possible, the low concentration of the reactive axial conformer can slow the rate of E2. However, if conditions strongly favor elimination (e.g., high temperature and a strong, bulky base), the reaction will proceed through this less stable conformer.
-
Solution: While you cannot change the substrate's intrinsic stereochemistry, ensuring that other conditions (low temperature, good nucleophile/weak base, polar aprotic solvent) strongly favor SN2 will make the elimination pathway kinetically less favorable, regardless of the conformational requirements. The SN2 reaction proceeds via a backside attack, which is also sensitive to steric hindrance but does not have the same rigid geometric requirement as the E2 pathway.[26]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the competition between substitution and elimination?
The outcome of the reaction is a competition between the SN2 and E2 pathways and is determined by four main factors:
-
Substrate Structure: this compound is a secondary alkyl halide. For secondary halides, both SN2 and E2 reactions are possible, and the outcome is highly dependent on the other factors.[1][27] Steric hindrance around the electrophilic carbon or β-hydrogens can slow SN2 or E2 reactions, respectively.[28][29][30]
-
Nucleophile/Base Character: Strong, non-bulky nucleophiles that are weak bases (e.g., I⁻, Br⁻, CN⁻, N₃⁻, RS⁻) favor SN2.[9] Strong, bulky bases (e.g., t-BuOK) favor E2 elimination.[6] Strong, unhindered bases (e.g., OH⁻, EtO⁻) can lead to a mix of both products, with elimination often dominating.[13]
-
Solvent: Polar aprotic solvents (DMSO, DMF, acetone) enhance the rate of SN2 reactions.[16][17] Polar protic solvents (H₂O, EtOH) can slow SN2 and may favor E2.[14][31]
-
Temperature: Higher temperatures favor elimination reactions due to entropic factors.[2] Lower temperatures favor substitution.[3][5]
Q2: Which specific nucleophiles are recommended to achieve high yields of substitution on this compound?
To maximize substitution, you should use a reagent that is a good nucleophile but a weak base. The table below summarizes suitable options.
| Nucleophile | Reagent Example | Basicity | Nucleophilicity | Favored Reaction |
| Azide | Sodium Azide (NaN₃) | Weak Base | Excellent | SN2[11] |
| Cyanide | Sodium Cyanide (NaCN) | Weak Base | Good | SN2[9][19] |
| Thiolate | Sodium Thiolate (NaSR) | Weak Base | Excellent | SN2[9] |
| Iodide | Sodium Iodide (NaI) | Weak Base | Excellent | SN2[16] |
| Hydroxide | Sodium Hydroxide (NaOH) | Strong Base | Good | E2 > SN2[13] |
| tert-Butoxide | Potassium tert-butoxide (KOtBu) | Strong, Bulky Base | Poor | E2[7] |
Q3: Can you provide a general experimental protocol for performing a substitution reaction on this compound?
The following is a generalized protocol for an SN2 reaction using sodium azide as the nucleophile.
Objective: Synthesize 1,3-diazidocyclohexane.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (NaN₃) (approx. 2.2-2.5 eq) to the solution. Safety Note: Sodium azide is highly toxic. Handle with extreme care in a fume hood. Avoid contact with acids, which produces highly toxic and explosive hydrazoic acid (HN₃).[11]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied, but be aware this may slightly increase elimination.
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aq. NaHCO₃ (1x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to this compound reactions.
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting flowchart for minimizing elimination byproducts.
Caption: General experimental workflow for substitution reactions.
References
- 1. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. forums.studentdoctor.net [forums.studentdoctor.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 17. vanderbilt.edu [vanderbilt.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 22. coconote.app [coconote.app]
- 23. m.youtube.com [m.youtube.com]
- 24. fiveable.me [fiveable.me]
- 25. Khan Academy [khanacademy.org]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. fiveable.me [fiveable.me]
- 28. youtube.com [youtube.com]
- 29. youtube.com [youtube.com]
- 30. Steric effects - Wikipedia [en.wikipedia.org]
- 31. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for high yield of 1,3-Dibromocyclohexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for a high yield of 1,3-dibromocyclohexane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
A: Low yields in the synthesis of this compound can stem from several factors. Below are common causes and potential solutions:
-
Inadequate Brominating Agent: The choice and quality of the brominating agent are critical. Ensure the brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), is pure and has not degraded. For radical bromination, an initiator like AIBN or benzoyl peroxide, or UV light, is often necessary.
-
Suboptimal Reaction Temperature: Temperature control is crucial. For instance, in the bromination of cyclohexene (B86901) to 1,2-dibromocyclohexane (B1204518), the temperature should be maintained below -1°C to minimize substitution reactions.[1] While the synthesis of the 1,3-isomer follows a different mechanism, precise temperature control is still vital to prevent side reactions.
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to low yields. A slight excess of the brominating agent might be necessary to ensure full conversion of the starting material, but a large excess can lead to the formation of poly-brominated byproducts.
-
Presence of Water: Solvents should be anhydrous, as water can interfere with many bromination reactions.[2]
-
Issue 2: Formation of Significant Side Products
-
Q: I am observing a significant formation of side products, leading to a low yield of the desired this compound. What are these side products and how can I minimize their formation?
A: The primary side products in this reaction are typically other isomers of dibromocyclohexane (e.g., 1,2- and 1,4-dibromocyclohexane) and poly-brominated products.
-
Isomer Formation: The formation of multiple isomers is a common challenge in the halogenation of cycloalkanes. The reaction conditions, particularly the choice of catalyst and temperature, can influence the regioselectivity.
-
Di- and Poly-bromination: The formation of tri- and tetra-brominated cyclohexanes can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. To minimize this, use a stoichiometric amount of the brominating agent and monitor the reaction progress closely using techniques like TLC or GC-MS.[2]
-
Issue 3: Difficult Product Purification
-
Q: I am having difficulty purifying the crude this compound from the reaction mixture. What are the recommended purification methods?
A: Purification of this compound can be challenging due to the presence of isomers with similar boiling points.
-
Distillation: Vacuum distillation is a common method for purifying dibromocyclohexanes. For example, 1,2-dibromocyclohexane is distilled at 99–103°C/16 mm.[1] A similar approach can be used for the 1,3-isomer.
-
Column Chromatography: If distillation does not provide sufficient purity, column chromatography using silica (B1680970) gel can be employed to separate the isomers.
-
Washing: The crude product should be washed with a solution of sodium bicarbonate or sodium sulfite (B76179) to remove any unreacted bromine, followed by washing with water and brine. The organic layer should then be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common starting materials for the synthesis of this compound? A1: While a direct high-yield synthesis is not widely reported, plausible starting materials include cyclohexane (B81311) (via radical bromination) or cyclohexene (via a multi-step synthesis). The synthesis of 1,3-cyclohexadiene (B119728) from cyclohexane often proceeds through a dibromocyclohexane intermediate.[3]
-
Q2: How can I monitor the progress of the reaction? A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material and the formation of the product.[2]
-
Q3: What are the optimal storage conditions for this compound? A3: Dibromocyclohexanes can decompose upon exposure to air and light, turning dark.[1] Therefore, the purified product should be stored in a sealed, airtight container, protected from light, and preferably under an inert atmosphere.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of Cyclohexane Derivatives
| Parameter | Bromination of Cyclohexene to 1,2-Dibromocyclohexane[1] | Allylic Bromination of Cyclohexene[4] |
| Starting Material | Cyclohexene | Cyclohexene |
| Brominating Agent | Bromine (Br₂) | N-bromosuccinimide (NBS) |
| Solvent | Carbon Tetrachloride | Carbon Tetrachloride |
| Initiator/Catalyst | None | Azobisisobutyronitrile (AIBN) |
| Temperature | -5°C to -1°C | Reflux |
| Reaction Time | ~3 hours | 3 hours |
| Yield | 95% | 53% (of 3-bromocyclohexene) |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dibromocyclohexane from Cyclohexene
This protocol is for the synthesis of 1,2-dibromocyclohexane and can be adapted as a starting point for developing a synthesis of the 1,3-isomer.
-
In a three-necked, round-bottomed flask equipped with a separatory funnel, a mechanical stirrer, and a thermometer, dissolve 1.5 moles of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol.[1]
-
Cool the flask in an ice-salt bath to -5°C.[1]
-
Slowly add a solution of 1.3 moles of bromine in 145 cc of carbon tetrachloride from the separatory funnel, maintaining the reaction temperature at or below -1°C. The addition should take approximately three hours.[1]
-
After the addition is complete, transfer the contents to a modified Claisen flask and distill off the carbon tetrachloride and excess cyclohexene using a water bath.[1]
-
Replace the water bath with an oil bath and distill the product under reduced pressure. The pure 1,2-dibromocyclohexane distills at 99–103°C/16 mm.[1]
Visualizations
Caption: Hypothetical reaction pathway for this compound synthesis.
References
Technical Support Center: Analysis of 1,3-Dibromocyclohexane Isomers by NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectrum of a mixture of 1,3-dibromocyclohexane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the major conformational isomers of cis- and trans-1,3-dibromocyclohexane, and how does this affect their ¹H NMR spectra?
A1: The conformational preferences of the two isomers are distinct and are the primary reason for their different ¹H NMR spectra.
-
cis-1,3-Dibromocyclohexane: This isomer predominantly exists in a single chair conformation where both bromine atoms occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). This conformational rigidity leads to a relatively simple and well-resolved ¹H NMR spectrum.
-
trans-1,3-Dibromocyclohexane: This isomer exists as a dynamic equilibrium between two rapidly interconverting chair conformations. In each conformation, one bromine atom is in an axial position, and the other is in an equatorial position. Because this "ring-flip" is fast on the NMR timescale at room temperature, the observed spectrum is an average of the two conformers. This can lead to broader signals and more complex splitting patterns compared to the cis isomer.
Q2: How can I distinguish between the ¹H NMR spectra of the cis and trans isomers of this compound in a mixture?
A2: The key to distinguishing the isomers lies in the chemical shifts and coupling constants of the protons attached to the bromine-bearing carbons (the methine protons, H-1 and H-3).
-
For the cis isomer (diequatorial Br): The methine protons (H-1 and H-3) are in axial positions. They will therefore exhibit large axial-axial coupling constants (Jaa) with the adjacent axial protons on C-2. This typically results in a triplet of triplets or a more complex multiplet with at least one large coupling constant (typically 8-12 Hz).
-
For the trans isomer (axial/equatorial Br equilibrium): The observed coupling constants for the methine protons will be an average of the axial-axial, axial-equatorial, equatorial-axial, and equatorial-equatorial couplings from the two rapidly interconverting chair forms. This averaging typically results in a multiplet with smaller and less distinct coupling constants compared to the cis isomer. The signal for the methine protons in the trans isomer is often broader due to the conformational exchange.
Troubleshooting Guide
Issue 1: Poor resolution and broad peaks in the ¹H NMR spectrum.
| Possible Cause | Troubleshooting Step |
| Sample Concentration is too high | Dilute the sample. High concentrations can lead to increased viscosity and intermolecular interactions, causing line broadening. |
| Presence of Paramagnetic Impurities | If the sample has a faint color, it might contain paramagnetic impurities. These can be removed by passing the sample through a small plug of silica (B1680970) gel. |
| Inhomogeneous Magnetic Field (Poor Shimming) | Re-shim the magnet. This is a crucial step to ensure a homogeneous magnetic field across the sample. |
| Conformational Exchange Broadening (trans isomer) | Acquire the spectrum at a lower temperature. This will slow down the chair-chair interconversion of the trans isomer, potentially resolving the signals for the individual conformers and resulting in sharper peaks. |
Issue 2: Overlapping signals in the aliphatic region of the spectrum.
| Possible Cause | Troubleshooting Step |
| Insufficient Spectrometer Field Strength | If available, use a higher field NMR spectrometer (e.g., 500 MHz or 600 MHz). A stronger magnetic field will increase the chemical shift dispersion, helping to resolve overlapping multiplets. |
| Solvent Effects | Change the deuterated solvent. Solvents like benzene-d6 (B120219) or acetone-d6 (B32918) can induce different chemical shifts compared to chloroform-d3, which may resolve overlapping signals. |
| Complex Second-Order Effects | The spectrum may exhibit second-order effects where the simple n+1 rule does not apply. In such cases, spectral simulation software can be used to analyze the complex splitting patterns. |
Data Presentation
Table 1: Expected ¹H NMR Data for cis- and trans-1,3-Dibromocyclohexane
| Isomer | Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| cis | H-1, H-3 (axial) | ~4.5 - 4.8 | Multiplet (e.g., tt) | Large Jaa (~10-12 Hz), smaller Jae (~3-5 Hz) |
| H-2 (axial) | ~2.5 - 2.8 | Multiplet | ||
| H-2 (equatorial) | ~1.8 - 2.1 | Multiplet | ||
| Other CH₂ | ~1.4 - 2.0 | Complex Multiplets | ||
| trans | H-1, H-3 | ~4.6 - 4.9 | Broad Multiplet | Averaged, smaller couplings |
| Other CH₂ | ~1.5 - 2.5 | Broad, Overlapping Multiplets |
Note: These are estimated values. Actual chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Experimental Protocols
Protocol for High-Resolution ¹H NMR Spectroscopy of this compound Isomers
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound isomer mixture in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a sharp, symmetrical solvent peak.
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Set a spectral width of approximately 12 ppm, centered around 5-6 ppm.
-
Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure quantitative integration if needed.
-
Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the isomers in the mixture.
-
Mandatory Visualization
Technical Support Center: Synthesis of 1,3-Dibromocyclohexane - Removal of Unreacted Bromine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dibromocyclohexane. The following sections address common issues encountered during the removal of unreacted bromine from the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent yellow or orange color in the organic layer after washing with a quenching agent. | Insufficient amount of quenching agent used. | Continue to add the quenching solution, such as 10% aqueous sodium thiosulfate (B1220275), dropwise with vigorous stirring until the color disappears.[1] |
| Poor mixing between the organic and aqueous layers. | Ensure vigorous stirring to maximize the surface area between the two phases, facilitating a complete reaction. | |
| Degradation of the quenching agent solution. | Prepare a fresh solution of the quenching agent, as solutions of reducing agents like sodium thiosulfate can degrade over time. | |
| Formation of a fine white or yellow precipitate (elemental sulfur) during the wash with sodium thiosulfate. | The reaction mixture is acidic, causing the disproportionation of the thiosulfate ion. | Before adding the sodium thiosulfate solution, neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate. Alternatively, use sodium sulfite (B76179) or sodium bisulfite as the quenching agent, as they are less prone to forming sulfur precipitates in acidic conditions.[1] |
| An emulsion forms during the aqueous workup. | The densities of the organic and aqueous layers are similar. | Add brine (saturated aqueous sodium chloride) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion. |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking it vigorously. | |
| Low yield of this compound after purification. | The product is sensitive to the quenching conditions (e.g., basic conditions). | Choose a quenching agent that provides a pH range compatible with the stability of this compound. A neutral or slightly acidic quenching agent like sodium bisulfite is often a good choice. |
| The product is volatile and lost during solvent removal. | Use a rotary evaporator with controlled temperature and pressure to remove the solvent. Avoid excessive heat. | |
| Incomplete reaction or side reactions during bromination. | Ensure the bromination reaction goes to completion by monitoring it with techniques like TLC or GC. Control the reaction temperature to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective quenching agents for removing unreacted bromine?
A1: The most common and effective quenching agents are aqueous solutions of reducing agents. These include:
-
Sodium thiosulfate (Na₂S₂O₃): Highly effective and widely used. It reacts with bromine to form sodium bromide and sodium tetrathionate (B1226582), both of which are water-soluble.[2]
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅): Good alternatives to sodium thiosulfate, especially in acidic conditions, as they are less likely to form elemental sulfur.
-
Sodium sulfite (Na₂SO₃): Another effective reducing agent that can be used.
Q2: How do I choose the right quenching agent for my this compound synthesis?
A2: The choice of quenching agent depends on the specific reaction conditions and the stability of your product. For this compound, which may be sensitive to strong bases, a neutral or slightly acidic quenching agent like sodium bisulfite is often a safe choice. If your reaction conditions are neutral or basic, sodium thiosulfate is a very effective and economical option.
Q3: What is the stoichiometry of the reaction between bromine and common quenching agents?
A3: The stoichiometry is important for ensuring complete removal of bromine.
-
Sodium thiosulfate: 2 moles of sodium thiosulfate are required to react with 1 mole of bromine (2 Na₂S₂O₃ + Br₂ → Na₂S₄O₆ + 2 NaBr).
-
Sodium bisulfite: 1 mole of sodium bisulfite reacts with 1 mole of bromine (NaHSO₃ + Br₂ + H₂O → NaHSO₄ + 2 HBr).
-
Sodium sulfite: 1 mole of sodium sulfite reacts with 1 mole of bromine (Na₂SO₃ + Br₂ + H₂O → Na₂SO₄ + 2 HBr).
Q4: What are the visual cues for a complete bromine quench?
A4: The most obvious visual cue is the disappearance of the characteristic reddish-brown or orange color of bromine in the organic layer. The organic layer should become colorless or pale yellow, and the aqueous layer should also be colorless.
Q5: What are the safety precautions I should take when working with bromine?
A5: Bromine is a highly corrosive, toxic, and volatile substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a quenching solution, such as sodium thiosulfate, readily available in case of a spill.
Quantitative Data on Bromine Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Key Observations & Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 5-10% (w/v) aqueous solution | 2:1 | Rapid decolorization of bromine. Can form elemental sulfur under acidic conditions. The resulting sodium tetrathionate is water-soluble. |
| Sodium Bisulfite | NaHSO₃ | 5-10% (w/v) aqueous solution | 1:1 | Effective in acidic media without sulfur precipitation. May release sulfur dioxide gas, which is toxic and has a pungent odor.[1] |
| Sodium Metabisulfite | Na₂S₂O₅ | 5-10% (w/v) aqueous solution | 1:2 | A solid that can be used to prepare fresh quenching solutions. Similar reactivity to sodium bisulfite. |
| Sodium Sulfite | Na₂SO₃ | 5-10% (w/v) aqueous solution | 1:1 | Effective and less likely to form sulfur precipitates compared to sodium thiosulfate.[1] |
Experimental Protocols
Protocol 1: Removal of Unreacted Bromine using Sodium Thiosulfate Solution
-
Cool the Reaction Mixture: After the synthesis of this compound is complete, cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, cool it in an ice-water bath.
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.
-
Quenching: Transfer the reaction mixture to a separatory funnel. Slowly add the 10% sodium thiosulfate solution to the reaction mixture.
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure. Continue adding the sodium thiosulfate solution until the orange or yellow color of bromine is no longer visible in the organic layer.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying: Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification may be achieved by distillation or column chromatography.
Protocol 2: Removal of Unreacted Bromine using Sodium Bisulfite Solution
-
Cool the Reaction Mixture: As described in Protocol 1.
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium bisulfite.
-
Quenching and Extraction: Follow the same procedure as in Protocol 1, using the sodium bisulfite solution as the quenching agent.
-
Workup: Proceed with the washing and drying steps as outlined in Protocol 1 to isolate the this compound.
Workflow for Bromine Removal
Caption: General workflow for the removal of unreacted bromine from the synthesis of this compound.
References
Stability of 1,3-Dibromocyclohexane under acidic or basic conditions
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of 1,3-dibromocyclohexane under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at room temperature?
A1: this compound is a relatively stable molecule. Its stability is significantly influenced by its stereochemistry. The cyclohexane (B81311) ring exists in a chair conformation to minimize steric strain.[1][2] For cis-1,3-dibromocyclohexane, the most stable conformation has both bulky bromine atoms in equatorial positions, which minimizes steric interactions.[3] The trans isomer must have one bromine atom in an axial and one in an equatorial position, making it generally less stable than the cis isomer.[3]
Q2: Is this compound susceptible to degradation under basic conditions?
A2: Yes, this compound can undergo degradation in the presence of a strong base. The primary degradation pathway is an elimination reaction (E2 mechanism) to form cyclohexene (B86901) derivatives.[4][5] The rate of this reaction is highly dependent on the strength of the base, the temperature, and the conformation of the molecule. For an E2 reaction to occur, the hydrogen atom being removed and the bromine leaving group must be in an anti-periplanar (180°) arrangement, which requires the bromine atom to be in an axial position.[4]
Q3: What are the expected degradation products of this compound in the presence of a strong base?
A3: Under strongly basic conditions, this compound can undergo a dehydrobromination reaction. Depending on the reaction conditions and which isomer is used, possible products include 3-bromocyclohexene. If a very strong base is used in excess, a second elimination reaction could potentially occur, leading to the formation of 1,3-cyclohexadiene.[5][6]
Q4: How stable is this compound under acidic conditions?
A4: this compound is generally stable under most acidic conditions, especially in non-nucleophilic media. However, in the presence of a nucleophilic solvent like water or alcohol, slow hydrolysis via a substitution reaction (SN1 mechanism) can occur, particularly with heating. This reaction would proceed through a secondary carbocation intermediate.
Q5: What are the potential degradation products under acidic/hydrolytic conditions?
A5: Under forcing acidic conditions with a nucleophile present (e.g., aqueous acid), the bromine atoms can be substituted. For example, hydrolysis in water would lead to the formation of 3-bromocyclohexanol and potentially cyclohexane-1,3-diol if the reaction proceeds further.
Q6: Which isomer of this compound is more reactive?
A6: The trans-1,3-dibromocyclohexane isomer is expected to be more reactive, particularly in E2 elimination reactions. In its most stable chair conformation, the trans isomer has one axial bromine atom.[3] This axial bromine is already in the required orientation for an E2 elimination to occur.[4] The cis isomer, with both bromines in equatorial positions in its most stable state, must first undergo a ring flip to place a bromine in the less favorable axial position before it can react, thus it reacts more slowly.
Troubleshooting Guides
Issue: Rapid and Uncontrolled Degradation Under Basic Conditions
| Potential Cause | Troubleshooting Steps |
| Base is too strong or concentrated. | Use a weaker base (e.g., switch from an alkoxide to a carbonate) or reduce the concentration of the base. |
| High reaction temperature. | Perform the reaction at a lower temperature to decrease the rate of the elimination reaction. |
| Incorrect isomer used. | Confirm the stereochemistry of your starting material. The trans isomer is more susceptible to elimination than the cis isomer. |
Issue: Slow or Incomplete Reaction Under Acidic/Hydrolytic Conditions
| Potential Cause | Troubleshooting Steps |
| Insufficient energy. | Increase the reaction temperature to promote the SN1 substitution reaction. These reactions are often slow at room temperature. |
| Poor solvent nucleophilicity. | Ensure a nucleophilic solvent (e.g., water, methanol) is present in sufficient quantity to act as the reactant. |
| Compound is stable under conditions. | This compound is inherently quite stable. If no degradation is desired, this is the expected outcome. If degradation is the goal, more forcing conditions (higher temperature, longer reaction time) are required. |
Data Presentation
The following tables present hypothetical data for the forced degradation of this compound to illustrate expected trends. Actual results will vary based on specific experimental conditions.
Table 1: Effect of Base Strength on Degradation of trans-1,3-Dibromocyclohexane Conditions: 25°C, 24 hours, Tetrahydrofuran (THF) solvent
| Base (0.1 M) | % Parent Compound Remaining | % 3-Bromocyclohexene |
| Sodium Bicarbonate (NaHCO₃) | >99% | <1% |
| Sodium Carbonate (Na₂CO₃) | 95% | 5% |
| Potassium tert-Butoxide (t-BuOK) | 15% | 85% |
Table 2: Effect of Temperature on Degradation of trans-1,3-Dibromocyclohexane with Sodium Methoxide Conditions: 0.1 M NaOCH₃, 12 hours, Methanol solvent
| Temperature | % Parent Compound Remaining | % 3-Bromocyclohexene |
| 0°C | 90% | 10% |
| 25°C | 45% | 55% |
| 65°C | <5% | >95% |
Experimental Protocols
Protocol: Stability Assessment under Forced Degradation
This protocol outlines a general procedure for testing the stability of this compound.
1. Materials and Equipment:
-
This compound (cis and/or trans isomers)
-
Solvents: Acetonitrile, Water, Methanol
-
Acidic solution: 1 M Hydrochloric Acid (HCl)
-
Basic solution: 1 M Sodium Hydroxide (NaOH)
-
HPLC or GC system with a suitable column (e.g., C18 for HPLC)
-
pH meter, analytical balance, vials, heating block or water bath
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Sample Preparation: For each condition, add 1 mL of the stock solution to a labeled vial.
-
Acidic: Add 1 mL of 1 M HCl.
-
Basic: Add 1 mL of 1 M NaOH.
-
Neutral (Hydrolytic): Add 1 mL of purified water.
-
-
Incubation:
-
Store one set of vials at room temperature (25°C).
-
Place a second set of vials in a heating block at 60°C.
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 8, 24, and 48 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze the samples by a validated HPLC or GC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Mandatory Visualizations
References
Troubleshooting low yield in the dibromination of cyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the dibromination of cyclohexane.
Troubleshooting Guide & FAQs
This section addresses common issues that can lead to decreased product yield during the electrophilic addition of bromine to cyclohexene (B86901).
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the dibromination of cyclohexene?
A high-quality experimental procedure should yield approximately 95% of the theoretical maximum of trans-1,2-dibromocyclohexane (B146542).[1]
Q2: My product is dark-colored. What causes this and how can I fix it?
The dibromide product can decompose upon exposure to air, leading to a dark coloration. It is recommended to distill the product immediately after synthesis. For purification, the crude dibromide can be treated with alcoholic potassium hydroxide, washed, dried, and then distilled to yield a product that remains clear.
Q3: I obtained a mixture of products. What are the likely side-products and why did they form?
Low yields are often due to the formation of undesired side-products. The most common include:
-
3-Bromocyclohexene : This is the product of a competing free-radical substitution reaction.[2][3] This pathway is favored by higher temperatures and exposure to UV light.[2][3]
-
2-Bromocyclohexanol : Formation of this halohydrin can occur if there is water present in the reaction mixture.[4]
-
1,3-Dibromocyclohexane : While less common in a typical electrophilic addition, its presence could indicate radical processes are occurring.
To favor the desired electrophilic addition, it is crucial to control the reaction temperature and exclude light and moisture.
Q4: How can I monitor the progress of the reaction?
The reaction's progress can be visually monitored by the disappearance of the reddish-brown color of the bromine solution.[5] As bromine reacts with cyclohexene, the colorless trans-1,2-dibromocyclohexane is formed. The reaction is complete when the bromine color persists upon addition, indicating that the cyclohexene has been consumed.
Experimental Protocol: Synthesis of trans-1,2-Dibromocyclohexane
This protocol is adapted from a well-established procedure for the dibromination of cyclohexene.[1]
Materials:
-
Cyclohexene
-
Bromine
-
Carbon Tetrachloride
-
Absolute Ethanol
-
Ice-salt bath
-
Three-necked round-bottom flask
-
Separatory funnel
-
Mechanical stirrer
-
Thermometer
Procedure:
-
In a 2-liter three-necked, round-bottomed flask equipped with a separatory funnel, mechanical stirrer, and thermometer, prepare a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol.
-
Cool the flask in an ice-salt bath.
-
Once the temperature of the cyclohexene solution reaches -5°C, begin the dropwise addition of a solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride from the separatory funnel.
-
Maintain the reaction temperature at or below -1°C throughout the addition of bromine. Careful temperature control is critical to minimize substitution side reactions.[1]
-
After the addition is complete, wash the crude product with a suitable aqueous solution to remove any unreacted bromine and acidic byproducts.
-
Dry the organic layer over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent and excess cyclohexene by distillation.
-
Purify the resulting trans-1,2-dibromocyclohexane by vacuum distillation. The product should distill at 99–103°C/16 mm Hg.[1]
Data Presentation
Table 1: Reagent Quantities and Yields
| Reagent | Molar Mass ( g/mol ) | Moles | Volume (cc) | Mass (g) |
| Cyclohexene | 82.14 | 1.5 | - | 123 |
| Bromine | 159.81 | 1.3 | 67 | 210 |
| Carbon Tetrachloride | - | - | 445 | - |
| Absolute Ethanol | - | - | 15 | - |
| Product | ||||
| trans-1,2-Dibromocyclohexane | 241.95 | - | - | 303 (95% yield)[1] |
Visualizations
Experimental Workflow for Dibromination of Cyclohexane
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. quora.com [quora.com]
- 3. organic chemistry - Bromination of cyclohexene in presence of UV light or heat - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. The reaction of bromine with cyclohexene in carbon tetrachloride. Part 1. Reactions in the absence of hydrogen bromide; presence of a scavenger - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
Reactivity Showdown: 1,3-Dibromocyclohexane vs. 1,2-Dibromocyclohexane in Substitution and Elimination Reactions
A comprehensive guide for researchers and drug development professionals on the contrasting chemical reactivity of 1,3-dibromocyclohexane and 1,2-dibromocyclohexane (B1204518), supported by mechanistic insights and detailed experimental protocols.
The positional isomerism of substituents on a cyclohexane (B81311) ring profoundly influences a molecule's conformational preferences and, consequently, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of this compound and 1,2-dibromocyclohexane, with a focus on their behavior in bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. Understanding these differences is crucial for synthetic chemists in designing reaction pathways and predicting product outcomes.
Executive Summary
The primary determinant of reactivity for dibromocyclohexane isomers is the stereochemical requirement of the transition state for a given reaction, particularly the anti-periplanar arrangement necessary for E2 eliminations. In general, 1,2-dibromocyclohexane isomers, especially the trans isomer, are more predisposed to undergo E2 elimination reactions due to the vicinal positioning of the bromine atoms, which facilitates the formation of a cyclohexene (B86901) or cyclohexadiene. In contrast, this compound is less reactive towards elimination and may favor substitution pathways, depending on the reaction conditions and the stereoisomer . The relative rates of these reactions are intrinsically linked to the conformational equilibria of the cyclohexane chair forms and the accessibility of the required transition states.
Comparison of Reactivity: Elimination vs. Substitution
While specific kinetic data for a direct comparison under identical conditions is sparse in publicly available literature, the reactivity trends can be predicted based on fundamental mechanistic principles and conformational analysis.
| Reaction Type | 1,2-Dibromocyclohexane | This compound | Mechanistic Rationale |
| E2 Elimination | Generally more reactive, especially the trans isomer. Can undergo a double dehydrobromination to form 1,3-cyclohexadiene.[1] | Generally less reactive. Elimination is possible but often requires forcing conditions. | The vicinal arrangement of bromines in 1,2-isomers allows for sequential eliminations. The rate is highly dependent on the ability of a C-H and a C-Br bond to adopt an anti-periplanar (diaxial) conformation. |
| SN2 Substitution | Substitution can occur but often competes with E2 elimination, especially with strong, small bases. | Substitution is a more probable pathway compared to 1,2-isomers, particularly when elimination is disfavored due to conformational constraints. | The rate of SN2 is sensitive to steric hindrance at the reaction center. For cyclohexane derivatives, an equatorial position of the leaving group is generally favored for substitution. |
Note: The actual reactivity is highly dependent on the specific stereoisomer (cis or trans) and the reaction conditions (base strength, solvent, temperature).
Mechanistic Insights: The Role of Conformation
The reactivity of cyclohexane derivatives is inextricably linked to their conformational isomers. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions.
E2 Elimination: The Diaxial Requirement
The E2 reaction proceeds through a concerted mechanism that requires a specific spatial arrangement of the departing proton and leaving group: they must be anti-periplanar. In a cyclohexane ring, this translates to a trans-diaxial orientation.
-
trans-1,2-Dibromocyclohexane: This isomer can exist in two chair conformations. The diequatorial conformer is more stable. However, for E2 elimination to occur, the molecule must adopt the less stable diaxial conformation, where both a proton and a bromine atom on adjacent carbons are in axial positions. This conformational requirement makes the trans isomer reactive towards E2 elimination.
-
cis-1,2-Dibromocyclohexane: In the most stable conformation, one bromine is axial and the other is equatorial. To achieve a trans-diaxial arrangement for a second elimination to form a diene is conformationally challenging.
-
trans-1,3-Dibromocyclohexane: Can exist in a diequatorial or a diaxial conformation. The diaxial conformer would be reactive towards E2 elimination, provided a strong base is present.
-
cis-1,3-Dibromocyclohexane: Exists with one axial and one equatorial bromine. An E2 reaction is possible if an axial proton is present on a carbon adjacent to the carbon bearing the axial bromine.
SN2 Substitution: Backside Attack
The SN2 reaction involves a backside attack by the nucleophile on the carbon bearing the leaving group. This is generally more favorable when the leaving group is in an equatorial position to minimize steric hindrance from the axial hydrogens.
Experimental Protocols
The following are generalized experimental protocols that can be adapted to study the reactivity of this compound and 1,2-dibromocyclohexane.
Protocol 1: Comparative E2 Elimination Rate Study
Objective: To qualitatively or quantitatively compare the rates of E2 elimination of 1,2- and this compound isomers.
Materials:
-
cis- and trans-1,2-dibromocyclohexane
-
cis- and trans-1,3-dibromocyclohexane
-
Sodium ethoxide in ethanol (B145695) (strong, non-bulky base)
-
Potassium tert-butoxide in tert-butanol (B103910) (strong, bulky base)
-
Anhydrous ethanol
-
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer
-
Thermostatted reaction vessel
Procedure:
-
Prepare separate standardized solutions of each dibromocyclohexane isomer in anhydrous ethanol.
-
Prepare standardized solutions of sodium ethoxide in ethanol and potassium tert-butoxide in tert-butanol.
-
In a thermostatted reaction vessel at a constant temperature (e.g., 50 °C), add a known volume of the dibromocyclohexane solution.
-
Initiate the reaction by adding a known volume of the base solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by neutralizing the base with a weak acid).
-
Analyze the quenched aliquots by GC-MS or NMR to determine the concentration of the starting material and the elimination product(s) (e.g., cyclohexene, 1,3-cyclohexadiene).
-
Plot the concentration of the reactant versus time to determine the reaction rate. For a quantitative comparison, calculate the rate constants.
Protocol 2: Comparative SN2 Reaction Rate Study
Objective: To compare the rates of SN2 reaction of 1,2- and this compound isomers.
Materials:
-
cis- and trans-1,2-dibromocyclohexane
-
cis- and trans-1,3-dibromocyclohexane
-
Sodium iodide
-
Anhydrous acetone (B3395972)
-
Thermostatted reaction vessel
-
Apparatus for titration or a conductivity meter
Procedure:
-
Prepare separate standardized solutions of each dibromocyclohexane isomer in anhydrous acetone.
-
Prepare a standardized solution of sodium iodide in anhydrous acetone.
-
In a thermostatted reaction vessel, mix known volumes of the dibromocyclohexane solution and the sodium iodide solution.
-
The reaction progress can be monitored by observing the formation of a sodium bromide precipitate (Finkelstein reaction), as NaBr is less soluble in acetone than NaI.
-
Alternatively, the rate can be followed by periodically withdrawing aliquots, quenching the reaction, and titrating the remaining iodide ions or by monitoring the change in conductivity of the solution over time.
-
Plot the change in concentration of the reactants or products versus time to determine the reaction rates and rate constants.
Conclusion
The reactivity of this compound and 1,2-dibromocyclohexane is a nuanced subject governed by the principles of conformational analysis and reaction kinetics. While 1,2-dibromocyclohexane isomers are generally more prone to E2 elimination reactions due to the proximity of the leaving groups, the precise reactivity of each isomer is dictated by its ability to achieve the necessary transition state geometry. This compound, with its more separated bromine atoms, may favor substitution reactions under appropriate conditions. For researchers in drug development and organic synthesis, a thorough understanding of these stereochemical and mechanistic principles is paramount for the rational design of synthetic routes and the prediction of reaction outcomes. The provided experimental protocols offer a framework for the empirical investigation of these reactivity differences.
References
A Comparative Guide to the SN2 Reactivity of 1,3-Dibromocyclohexane and 1,4-Dibromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
The regiochemical placement of leaving groups on a cyclohexane (B81311) ring profoundly influences its reactivity in bimolecular nucleophilic substitution (SN2) reactions. This guide provides a detailed comparison of the SN2 reactivity of 1,3-dibromocyclohexane and 1,4-dibromocyclohexane (B3051618), drawing upon fundamental principles of stereochemistry and conformational analysis. While direct comparative kinetic data for these specific compounds is not extensively available in the literature, this guide extrapolates expected reactivity based on well-established principles governing SN2 reactions in cyclohexyl systems.
Core Principles: The SN2 Reaction in Cyclohexane Systems
The SN2 reaction is a concerted, one-step process where a nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack).[1][2] This stereospecific requirement leads to an inversion of configuration at the reaction center, a phenomenon known as Walden inversion.[1] In cyclohexane derivatives, this backside attack is only possible when the leaving group occupies an axial position, as this orientation provides a clear pathway for the incoming nucleophile. An equatorial leaving group is sterically hindered by the cyclohexane ring itself, making the backside approach of a nucleophile exceptionally difficult.[3][4]
The rate of an SN2 reaction in substituted cyclohexanes is therefore critically dependent on the population of the conformer where the leaving group is in an axial position. The more stable the chair conformation with an axial leaving group, the faster the reaction.[5]
Conformational Analysis and Predicted SN2 Reactivity
The differing substitution patterns of 1,3- and 1,4-dibromocyclohexane lead to distinct conformational preferences and, consequently, different predicted SN2 reactivities. The analysis below considers the cis and trans isomers of each compound.
This compound
-
cis-1,3-Dibromocyclohexane: This isomer exists as a conformational equilibrium between a diequatorial (e,e) and a diaxial (a,a) chair form. The diequatorial conformer is significantly more stable due to the avoidance of severe 1,3-diaxial interactions between the two bromine atoms. For an SN2 reaction to occur, the molecule must adopt the highly unstable diaxial conformation. The high energy of this reactive conformer means that its population at equilibrium is extremely low, leading to a very slow predicted SN2 reaction rate .
-
trans-1,3-Dibromocyclohexane: This isomer exists as an equilibrium between two axial-equatorial (a,e) chair conformations of equal energy. In either conformation, one bromine atom is in an axial position, readily available for backside attack by a nucleophile. Therefore, trans-1,3-dibromocyclohexane is predicted to be significantly more reactive in SN2 reactions than its cis isomer .
1,4-Dibromocyclohexane
-
cis-1,4-Dibromocyclohexane: The two chair conformations of the cis isomer are equivalent, with one bromine atom always in an axial position and the other in an equatorial position. This means there is always a significant population of molecules with an axial leaving group, making it amenable to SN2 reactions. cis-1,4-dibromocyclohexane is predicted to be reactive under SN2 conditions .
-
trans-1,4-Dibromocyclohexane: Similar to the cis-1,3 isomer, the trans-1,4 isomer exists in equilibrium between a more stable diequatorial (e,e) conformer and a much less stable diaxial (a,a) conformer. The SN2 reaction can only proceed through the high-energy diaxial conformation. Consequently, trans-1,4-dibromocyclohexane is predicted to have a very slow SN2 reaction rate .
Summary of Predicted Reactivity
| Compound | Isomer | Most Stable Conformation | Reactive Conformation for SN2 | Predicted Relative SN2 Rate |
| This compound | cis | Diequatorial (e,e) | Diaxial (a,a) | Very Slow |
| trans | Axial-Equatorial (a,e) | Axial-Equatorial (a,e) | Fast | |
| 1,4-Dibromocyclohexane | cis | Axial-Equatorial (a,e) | Axial-Equatorial (a,e) | Moderate to Fast |
| trans | Diequatorial (e,e) | Diaxial (a,a) | Very Slow |
Visualizing Reaction Pathways
The following diagrams illustrate the conformational equilibria and the pathways for SN2 reactions for the different isomers.
Experimental Protocols
The following is a representative protocol for a comparative SN2 reaction of dibromocyclohexane isomers with sodium iodide in acetone (B3395972). This procedure is adapted from established methods for similar substrates.
Objective: To qualitatively compare the SN2 reaction rates of cis- and trans-1,3-dibromocyclohexane and cis- and trans-1,4-dibromocyclohexane.
Materials:
-
cis-1,3-Dibromocyclohexane
-
trans-1,3-Dibromocyclohexane
-
cis-1,4-Dibromocyclohexane
-
trans-1,4-Dibromocyclohexane
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Test tubes and rack
-
Water bath
-
Pipettes and bulbs
-
Stopwatch
Procedure:
-
Preparation of Solutions:
-
Prepare 0.1 M solutions of each of the four dibromocyclohexane isomers in anhydrous acetone.
-
Prepare a 1 M solution of sodium iodide in anhydrous acetone.
-
-
Reaction Setup:
-
Label four separate test tubes, one for each dibromocyclohexane isomer.
-
To each test tube, add 2 mL of the corresponding 0.1 M dibromocyclohexane solution.
-
Place the test tubes in a water bath maintained at a constant temperature (e.g., 50 °C). Allow the solutions to equilibrate for 5 minutes.
-
-
Initiation of Reaction:
-
To each test tube, add 2 mL of the 1 M sodium iodide solution simultaneously and start the stopwatch.
-
Briefly agitate each tube to ensure thorough mixing.
-
-
Observation and Data Collection:
-
Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time at which a precipitate first becomes visible in each test tube.
-
Continue to monitor the test tubes at regular intervals (e.g., every 5 minutes) for a set period (e.g., 1 hour) and note the relative amounts of precipitate formed.
-
Expected Outcome:
Based on the conformational analysis, it is expected that trans-1,3-dibromocyclohexane and cis-1,4-dibromocyclohexane will show the formation of a precipitate much more rapidly than cis-1,3-dibromocyclohexane and trans-1,4-dibromocyclohexane. The relative rates of reaction can be inferred from the time taken for the precipitate to appear and the amount of precipitate formed over time.
Competing Reactions: E2 Elimination
It is important to note that for all these substrates, the E2 elimination reaction is a potential competitor to the SN2 substitution. The E2 reaction also has a strict stereochemical requirement: the leaving group and a proton on an adjacent carbon must be in an anti-periplanar (diaxial) arrangement. Therefore, the same conformational factors that influence the rate of the SN2 reaction will also affect the rate of the E2 reaction. The choice of a non-basic nucleophile like iodide in a polar aprotic solvent like acetone helps to favor the SN2 pathway over E2.
Conclusion
The SN2 reactivity of 1,3- and 1,4-dibromocyclohexane isomers is fundamentally dictated by the principles of conformational analysis. Isomers that can readily adopt a chair conformation with an axial bromine atom (trans-1,3 and cis-1,4) are predicted to undergo SN2 reactions at a significantly faster rate than isomers that must react through a high-energy diaxial conformation (cis-1,3 and trans-1,4). This understanding is crucial for predicting reaction outcomes and designing synthetic strategies in organic and medicinal chemistry. Further quantitative kinetic studies would be beneficial to assign precise rate constants to these reactions.
References
A Comparative Spectroscopic Analysis of Dibromocyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the constitutional and stereoisomers of dibromocyclohexane. The analysis focuses on ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive dataset for the identification and differentiation of these isomers.
Isomers of Dibromocyclohexane
Dibromocyclohexane (C₆H₁₀Br₂) exists as several constitutional isomers, depending on the position of the two bromine atoms on the cyclohexane (B81311) ring: 1,1-, 1,2-, 1,3-, and 1,4-dibromocyclohexane. Furthermore, the 1,2-, 1,3-, and 1,4-isomers exhibit stereoisomerism in the form of cis and trans diastereomers. This guide will cover the spectroscopic characteristics of these primary isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the various isomers of dibromocyclohexane. Due to the vastness of spectroscopic data, representative and distinguishing features are highlighted.
¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Dibromocyclohexane Isomers
| Isomer | Proton Environment | Chemical Shift (δ, ppm) |
| 1,1-Dibromocyclohexane | -CH₂- (adjacent to CBr₂) | ~2.5 - 2.7 |
| Other -CH₂- | ~1.6 - 2.0 | |
| cis-1,2-Dibromocyclohexane | -CHBr- | ~4.5 (broad singlet) |
| -CH₂- | ~1.5 - 2.5 | |
| trans-1,2-Dibromocyclohexane (B146542) [1][2][3][4] | -CHBr- (axial & equatorial) | ~4.7 (multiplet) |
| -CH₂- | ~1.3 - 2.5 | |
| cis-1,3-Dibromocyclohexane | -CHBr- | Data not readily available |
| Other protons | Data not readily available | |
| trans-1,3-Dibromocyclohexane | -CHBr- | Data not readily available |
| Other protons | Data not readily available | |
| cis-1,4-Dibromocyclohexane | -CHBr- | ~4.6 (multiplet) |
| -CH₂- | ~2.2 (multiplet) | |
| trans-1,4-Dibromocyclohexane | -CHBr- | ~4.3 (multiplet) |
| -CH₂- | ~2.1 (multiplet) |
Note: Chemical shifts can vary depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Dibromocyclohexane Isomers
| Isomer | Carbon Environment | Chemical Shift (δ, ppm) |
| 1,1-Dibromocyclohexane | CBr₂ | ~70-80 |
| -CH₂- (adjacent to CBr₂) | ~40-50 | |
| Other -CH₂- | ~20-30 | |
| cis-1,2-Dibromocyclohexane | -CHBr- | ~60-65 |
| -CH₂- | ~25-35 | |
| trans-1,2-Dibromocyclohexane [5][6][7] | -CHBr- | ~55-60 |
| -CH₂- | ~25-35 | |
| cis-1,3-Dibromocyclohexane | -CHBr- | Data not readily available |
| Other carbons | Data not readily available | |
| trans-1,3-Dibromocyclohexane | -CHBr- | Data not readily available |
| Other carbons | Data not readily available | |
| cis-1,4-Dibromocyclohexane | -CHBr- | ~50-55 |
| -CH₂- | ~30-35 | |
| trans-1,4-Dibromocyclohexane [8] | -CHBr- | ~50-55 |
| -CH₂- | ~30-35 |
Note: The number of unique signals in the ¹³C NMR spectrum is a key indicator of the molecule's symmetry.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Dibromocyclohexane Isomers
| Isomer | C-H Stretching (cm⁻¹) | C-H Bending (cm⁻¹) | C-Br Stretching (cm⁻¹) |
| 1,1-Dibromocyclohexane | ~2850-2950 | ~1450 | ~500-650 |
| cis-1,2-Dibromocyclohexane | ~2850-2950 | ~1450 | ~680, ~540 |
| trans-1,2-Dibromocyclohexane [9][10][11][12][13] | ~2850-2950 | ~1450 | ~690, ~660 |
| cis-1,3-Dibromocyclohexane [14] | ~2850-2950 | ~1450 | ~600-700 |
| trans-1,3-Dibromocyclohexane [14] | ~2850-2950 | ~1450 | ~600-700 |
| cis-1,4-Dibromocyclohexane [15] | ~2850-2950 | ~1450 | ~600-700 |
| trans-1,4-Dibromocyclohexane [8] | ~2850-2950 | ~1450 | ~600-700 |
Note: The C-Br stretching frequencies can be conformationally dependent and provide insight into the stereochemistry.
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z) for Dibromocyclohexane Isomers
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 1,1-Dibromocyclohexane | 240, 242, 244 | 161, 163 (M-Br)⁺, 81 (C₆H₉)⁺ |
| cis-1,2-Dibromocyclohexane [16] | 240, 242, 244 | 161, 163 (M-Br)⁺, 81 (C₆H₉)⁺ |
| trans-1,2-Dibromocyclohexane [17][18][19][20] | 240, 242, 244 | 161, 163 (M-Br)⁺, 81 (C₆H₉)⁺ |
| cis-1,3-Dibromocyclohexane [21] | 240, 242, 244 | 161, 163 (M-Br)⁺, 81 (C₆H₉)⁺ |
| trans-1,3-Dibromocyclohexane [21] | 240, 242, 244 | 161, 163 (M-Br)⁺, 81 (C₆H₉)⁺ |
| cis-1,4-Dibromocyclohexane [8] | 240, 242, 244 | 161, 163 (M-Br)⁺, 81 (C₆H₉)⁺ |
| trans-1,4-Dibromocyclohexane [8] | 240, 242, 244 | 161, 163 (M-Br)⁺, 81 (C₆H₉)⁺ |
Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic M, M+2, and M+4 peaks for the molecular ion and bromine-containing fragments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dibromocyclohexane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation and phase correction. Use the residual solvent peak as a reference.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-100 ppm.
-
Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, referencing to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of the liquid dibromocyclohexane isomer between two KBr or NaCl plates.
-
Sample Preparation (Solid): If the isomer is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the dibromocyclohexane isomer into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and record their relative abundance to generate the mass spectrum.
Isomer Relationship Diagram
The following diagram illustrates the relationships between the different isomers of dibromocyclohexane.
Caption: Relationship between dibromocyclohexane isomers.
References
- 1. TRANS-1,2-DIBROMOCYCLOHEXANE(7429-37-0) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. TRANS-1,2-DIBROMOCYCLOHEXANE(7429-37-0) 13C NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Cyclohexane,1,2-dibromo-,trans- | C6H10Br2 | CID 10220423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Dibromocyclohexane | C6H10Br2 | CID 37040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solved 1. The IR spectra for trans-1,2-dibromocyclohexane | Chegg.com [chegg.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. TRANS-1,2-DIBROMOCYCLOHEXANE(7429-37-0) IR Spectrum [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. trans-1,2-Dibromocyclohexane | C6H10Br2 | CID 98506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. cis-1,2-dibromo-Cyclohexane | C6H10Br2 | CID 6432209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chem.uoi.gr [chem.uoi.gr]
- 18. Cyclohexane,1,2-dibromo-,trans- [webbook.nist.gov]
- 19. Cyclohexane,1,2-dibromo-,trans- [webbook.nist.gov]
- 20. Cyclohexane,1,2-dibromo-,trans- [webbook.nist.gov]
- 21. spectrabase.com [spectrabase.com]
A Comparative Analysis of the Relative Stability of Disubstituted Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Conformational Stability in Disubstituted Cyclohexane (B81311) Systems
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry and plays a critical role in the design and efficacy of therapeutic agents. The spatial arrangement of substituents on the cyclohexane ring dictates the molecule's overall shape, polarity, and ability to interact with biological targets. This guide provides a comprehensive comparison of the relative stabilities of disubstituted cyclohexanes, supported by experimental data and detailed methodologies, to aid researchers in predicting and understanding the behavior of these crucial structural motifs.
Principles of Conformational Stability in Disubstituted Cyclohexanes
The stability of a disubstituted cyclohexane is primarily determined by the steric strain arising from interactions between the substituents and the cyclohexane ring. The most stable conformation is the one that minimizes these unfavorable interactions. The key factors governing stability are:
-
Chair Conformation: Cyclohexane predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring).
-
1,3-Diaxial Interactions: The most significant destabilizing factor is the 1,3-diaxial interaction, which is the steric repulsion between a substituent in an axial position and the axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1).
-
A-Values: The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1][2] A larger A-value indicates a bulkier substituent with a stronger preference for the equatorial position.[2]
Quantitative Comparison of Disubstituted Cyclohexane Stabilities
The relative stability of different isomers (cis vs. trans) and conformers (diaxial vs. diequatorial vs. axial-equatorial) of disubstituted cyclohexanes can be quantified by comparing their Gibbs free energy differences. The following table summarizes experimental and calculated energy differences for various disubstituted cyclohexanes. The calculated values are derived from the additivity of A-values, which provides a good estimate of steric strain.
| Compound | Isomer | More Stable Conformer | ΔG° (kcal/mol) - Experimental | ΔG° (kcal/mol) - Calculated (from A-values) |
| 1,2-Dimethylcyclohexane | trans | diequatorial | ~2.7[3] | 2.7 (3.6 - 0.9 for gauche interaction) |
| cis | axial/equatorial | 0 (equal energy conformers) | 1.8 | |
| 1,3-Dimethylcyclohexane | cis | diequatorial | > 5.4[4] | 5.6 |
| trans | axial/equatorial | 0 (equal energy conformers) | 1.8 | |
| 1,4-Dimethylcyclohexane | trans | diequatorial | ~3.6[5] | 3.6 |
| cis | axial/equatorial | 0 (equal energy conformers) | 1.8 | |
| 1,2-Dichlorocyclohexane | trans | diequatorial | ~2.0[6] | 0.8 |
| cis | axial/equatorial | 0 (equal energy conformers) | 0.4 | |
| 1,3-Dihydroxycyclohexane | cis | diequatorial (can be diaxial with H-bonding) | - | 1.2 (without H-bonding) |
| trans | axial/equatorial | - | 0.6 | |
| 1,4-Di-tert-butylcyclohexane | trans | diequatorial | Very Large | >9.0 |
| cis | twist-boat | - | - |
Note: Calculated ΔG° for the more stable conformer relative to the less stable one. For isomers with two equivalent chair conformers, the inherent strain energy is presented. A-values used for calculations are from the provided table below.
A-Values for Common Substituents
The A-value represents the energy penalty for a substituent being in the axial position.[1]
| Substituent | A-value (kcal/mol)[7] |
| -F | 0.24 |
| -Cl | 0.4 |
| -Br | 0.2-0.7 |
| -I | 0.4 |
| -OH | 0.6 (0.9 in H-bonding solvents) |
| -OMe | 0.7 |
| -CN | 0.2 |
| -CH₃ | 1.8 |
| -CH₂CH₃ | 2.0 |
| -CH(CH₃)₂ | 2.2 |
| -C(CH₃)₃ | >4.5 |
| -C₆H₅ | 3.0 |
| -COOH | 1.2 |
Experimental Protocols
The determination of the relative stabilities of disubstituted cyclohexanes relies on experimental techniques that can distinguish between and quantify the different conformers in equilibrium. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry are the primary methods employed.
Low-Temperature NMR Spectroscopy
Principle: At room temperature, the chair-chair interconversion (ring flip) of cyclohexane is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this interconversion can be slowed down, allowing for the observation of distinct signals for each conformer. The relative populations of the conformers can be determined by integrating these signals, and from this, the Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RTlnK_eq, where K_eq is the equilibrium constant.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve a known concentration of the disubstituted cyclohexane in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Setup:
-
Use a variable temperature NMR spectrometer.
-
Tune and shim the spectrometer at room temperature to obtain optimal resolution.
-
-
Low-Temperature Measurement:
-
Gradually lower the temperature of the NMR probe, allowing the sample to equilibrate at each temperature step.
-
Acquire ¹H or ¹³C NMR spectra at various temperatures until the signals for the individual conformers are sharp and well-resolved (the coalescence temperature has been passed). This typically occurs at temperatures below -60 °C.[8]
-
-
Data Analysis:
-
Identify the signals corresponding to the axial and equatorial conformers. This can be aided by 2D NMR techniques like COSY and NOESY, and by analyzing coupling constants (J-values). Axial-axial couplings are typically larger than axial-equatorial and equatorial-equatorial couplings.
-
Integrate the well-resolved signals corresponding to each conformer to determine their relative populations.
-
Calculate the equilibrium constant (K_eq = [equatorial conformer]/[axial conformer]).
-
Calculate the Gibbs free energy difference (ΔG°) at the measurement temperature.
-
Computational Chemistry
Principle: Computational methods, particularly Density Functional Theory (DFT), can be used to model the different conformations of a molecule and calculate their relative energies. By performing geometry optimizations and frequency calculations, the Gibbs free energies of the conformers can be determined.
Detailed Protocol (using a generic quantum chemistry software package):
-
Structure Building:
-
Build the 3D structures of the different possible conformers (e.g., diaxial and diequatorial for trans-1,2-dimethylcyclohexane) using a molecular modeling software.
-
-
Geometry Optimization:
-
Perform a geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy structure for each conformer.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Energy Calculation and Analysis:
-
Extract the Gibbs free energies for each conformer from the output files.
-
Calculate the relative Gibbs free energy (ΔG°) by taking the difference in the energies of the conformers.
-
The calculated ΔG° can then be compared with experimental values.
-
Visualizing Conformational Relationships
The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of disubstituted cyclohexanes.
Caption: Equilibrium between axial and equatorial conformers.
Caption: Key energetic contributions to conformational stability.
Caption: Workflow for determining conformational energies via NMR.
Conclusion
The relative stability of disubstituted cyclohexanes is a predictable outcome of minimizing steric strain, primarily through the avoidance of 1,3-diaxial interactions. The preference for substituents to occupy equatorial positions is a guiding principle in conformational analysis. For drug development professionals and researchers, a thorough understanding of these principles, supported by quantitative data from experimental and computational methods, is essential for the rational design of molecules with desired three-dimensional structures and biological activities. The provided data and protocols serve as a valuable resource for predicting and analyzing the conformational behavior of disubstituted cyclohexane derivatives.
References
- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. trans-1,2-dimethylcyclohexane.html [ursula.chem.yale.edu]
- 4. trans-dimethylcyclohexane.html [ursula.chem.yale.edu]
- 5. trans-dimethylcyclohexane.html [ursula.chem.yale.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. researchgate.net [researchgate.net]
Characterization of 1,3-Dibromocyclohexane Derivatives: A Comparative Guide to 2D NMR and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of halogenated cyclic compounds is a critical step in various fields, including drug discovery and materials science. This guide provides a comprehensive comparison of modern analytical techniques for the characterization of 1,3-dibromocyclohexane derivatives, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Single-Crystal X-ray Crystallography.
2D NMR Spectroscopy: Unraveling Complex Structures
2D NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing detailed insights into the connectivity and stereochemistry of molecules. For this compound derivatives, techniques like COSY, HSQC, and HMBC are particularly powerful in distinguishing between cis and trans isomers and elucidating their conformational preferences.
Data Presentation: Predicted NMR Data for this compound Isomers
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions are based on established principles of NMR spectroscopy and data from similar halogenated cyclohexane (B81311) systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-1,3-Dibromocyclohexane
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1/C3 | ~4.5 (m) | ~55 |
| C2 | ~2.3 (m) | ~40 |
| C4/C6 | ~1.8-2.1 (m) | ~30 |
| C5 | ~1.6 (m) | ~20 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-1,3-Dibromocyclohexane
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1/C3 | ~4.8 (m) | ~58 |
| C2 | ~2.5 (m) | ~42 |
| C4/C6 | ~1.7-2.2 (m) | ~32 |
| C5 | ~1.5 (m) | ~22 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
2D NMR Correlation Data (Predicted for cis-1,3-Dibromocyclohexane)
Table 3: Predicted COSY Correlations
| Proton (¹H) | Correlating Protons (¹H) |
| H1/H3 | H2, H4/H6 |
| H2 | H1/H3 |
| H4/H6 | H1/H3, H5 |
| H5 | H4/H6 |
Table 4: Predicted HSQC Correlations
| Proton (¹H) | Correlating Carbon (¹³C) |
| H1/H3 | C1/C3 |
| H2 | C2 |
| H4/H6 | C4/C6 |
| H5 | C5 |
Table 5: Predicted HMBC Correlations
| Proton (¹H) | Correlating Carbons (¹³C) |
| H1/H3 | C2, C4/C6, C5 |
| H2 | C1/C3, C4/C6 |
| H4/H6 | C1/C3, C2, C5 |
| H5 | C1/C3, C4/C6 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
2D NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
-
1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C spectra to determine the appropriate spectral widths and pulse durations.
-
COSY (Correlation Spectroscopy):
-
Use a standard COSY pulse sequence.
-
Acquire a 2D matrix with a typical resolution of 2048 x 1024 data points.
-
Set the number of scans to 8-16 per increment to achieve adequate signal-to-noise.
-
-
HSQC (Heteronuclear Single Quantum Coherence): [1]
-
Employ a standard HSQC pulse sequence with gradient selection for artifact suppression.
-
Optimize the one-bond ¹J(C,H) coupling constant to approximately 145 Hz.
-
Acquire a 2D matrix with a typical resolution of 2048 x 256 data points.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): [1]
-
Utilize a standard HMBC pulse sequence with gradient selection.
-
Optimize the long-range coupling constant (ⁿJ(C,H)) to 8-10 Hz to observe 2- and 3-bond correlations.
-
Acquire a 2D matrix with a typical resolution of 2048 x 512 data points.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phasing, and baseline correction.
Mandatory Visualization
Caption: Workflow for 2D NMR characterization.
Comparison with Alternative Techniques
While 2D NMR is a powerful tool for detailed structural analysis in solution, other techniques provide complementary or alternative information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for analyzing mixtures and identifying the components based on their mass-to-charge ratio.
Table 6: Performance Comparison: 2D NMR vs. GC-MS
| Feature | 2D NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Information Provided | Detailed molecular structure, stereochemistry, connectivity, and conformational analysis. | Molecular weight, fragmentation pattern, and separation of mixture components. |
| Sample Requirement | 5-10 mg of purified sample. | Microgram to nanogram quantities. Can analyze complex mixtures. |
| Analysis Time | Several hours per experiment. | Typically under 1 hour per sample. |
| Destructive? | No. | Yes. |
| Key Advantage | Unambiguous structure elucidation. | High sensitivity and excellent for mixture analysis. |
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a volatile solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1-10 µg/mL.[2]
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the compound by its retention time and comparison of the experimental mass spectrum with a library database (e.g., NIST).
Single-Crystal X-ray Crystallography
For crystalline compounds, single-crystal X-ray crystallography provides the definitive three-dimensional structure in the solid state.
Table 7: Performance Comparison: 2D NMR vs. X-ray Crystallography
| Feature | 2D NMR Spectroscopy | Single-Crystal X-ray Crystallography |
| Information Provided | Detailed molecular structure in solution, including dynamic processes. | Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state. |
| Sample Requirement | 5-10 mg of soluble sample. | A single, high-quality crystal (typically >0.1 mm). |
| Analysis Time | Several hours. | Can range from hours to days, including crystal growth. |
| Key Advantage | Provides information about the molecule's structure and dynamics in solution. | Provides the absolute and unambiguous solid-state structure.[3] |
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a well-formed crystal and mount it on a goniometer head.
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[4]
-
Data Collection: Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.[5]
Conclusion
The characterization of this compound derivatives is most comprehensively achieved through a multi-technique approach. 2D NMR spectroscopy stands out for its ability to provide detailed structural and stereochemical information in solution. GC-MS offers high sensitivity for mixture analysis and molecular weight determination, while single-crystal X-ray crystallography provides the definitive solid-state structure for crystalline compounds. The choice of technique will depend on the specific research question, sample availability, and the physical state of the compound. For a complete and unambiguous structural assignment, the data from these complementary techniques should be integrated.
References
- 1. rsc.org [rsc.org]
- 2. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 3. rigaku.com [rigaku.com]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Stereochemical Confirmation of 1,3-Dibromocyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
The definitive assignment of stereochemistry is a critical step in chemical synthesis and drug development, ensuring the correct three-dimensional arrangement of atoms within a molecule. This guide provides a comprehensive comparison of analytical techniques for confirming the stereochemistry of cis- and trans-1,3-dibromocyclohexane, presenting supporting experimental data and detailed protocols to aid researchers in their analytical workflows.
Distinguishing Cis and Trans Isomers: A Tale of Two Conformations
The stereochemical relationship between the two bromine atoms in 1,3-dibromocyclohexane gives rise to two diastereomers: cis-1,3-dibromocyclohexane and trans-1,3-dibromocyclohexane. The key to differentiating these isomers lies in their conformational behavior in solution, which can be effectively probed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
cis-1,3-Dibromocyclohexane: In this isomer, both bromine atoms are on the same side of the cyclohexane (B81311) ring. To minimize steric hindrance, the molecule predominantly adopts a chair conformation where both bulky bromine substituents occupy equatorial positions. This diequatorial conformation is relatively rigid, and as a result, the NMR spectrum of cis-1,3-dibromocyclohexane shows no significant changes over a wide temperature range (from -72°C to 200°C).[1][2][3]
-
trans-1,3-Dibromocyclohexane: Here, the bromine atoms are on opposite sides of the ring. In a chair conformation, this necessitates one bromine atom being in an axial position while the other is equatorial. This molecule undergoes a rapid chair-chair interconversion at room temperature, where the axial and equatorial bromine atoms switch positions. However, at low temperatures, this ring flip can be slowed down.[1][2][3] Consequently, the NMR spectrum of trans-1,3-dibromocyclohexane exhibits temperature dependence, with changes being observed around -33°C as the interconversion rate becomes slow on the NMR timescale.[1][2][3]
Both cis- and trans-1,3-dibromocyclohexane possess a plane of symmetry and are therefore achiral (meso compounds), rendering them optically inactive.[4] This means that polarimetry, a technique that measures the rotation of plane-polarized light, cannot be used to distinguish between these two isomers.
Comparative Analysis of Spectroscopic Data
Table 1: Comparison of Expected NMR Spectroscopic Properties
| Property | cis-1,3-Dibromocyclohexane | trans-1,3-Dibromocyclohexane |
| Predominant Conformation | Diequatorial | Axial-Equatorial (rapidly interconverting at room temp.) |
| ¹H NMR (Room Temp.) | A simpler spectrum is expected due to the static, symmetric diequatorial conformation. | A more complex, time-averaged spectrum is expected due to rapid chair-chair interconversion. |
| ¹³C NMR (Room Temp.) | Due to the plane of symmetry bisecting the C5-C6 bond in the diequatorial conformation, four distinct carbon signals are expected (C1/C3, C2, C4/C6, C5). | With a plane of symmetry passing through C2 and C5 in the axial-equatorial conformation, four distinct carbon signals are also expected (C1/C3, C2, C4/C6, C5). |
| Low-Temperature NMR | The spectrum remains largely unchanged.[1][2][3] | The spectrum broadens and then resolves into signals for the individual, non-interconverting chair conformers below -33°C.[1][2][3] |
Definitive Structural Elucidation by X-ray Crystallography
For an unambiguous determination of the solid-state structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise atomic coordinates, allowing for the direct visualization of the molecular geometry, including bond lengths, bond angles, and the relative stereochemistry of the substituents. Although specific crystallographic data for both isomers of this compound are not widely published, the expected outcomes are clear:
-
cis-1,3-Dibromocyclohexane: The crystal structure would confirm a chair conformation with both bromine atoms in equatorial positions.
-
trans-1,3-Dibromocyclohexane: The crystal structure would show a chair conformation with one bromine atom in an axial position and the other in an equatorial position.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for confirming the stereochemistry of this compound isomers using variable temperature NMR is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a standard 5 mm NMR tube. The solvent should have a low freezing point to be suitable for low-temperature experiments.
-
Ensure the sample is free of particulate matter.
-
-
Room Temperature ¹H and ¹³C NMR:
-
Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra at room temperature (approximately 25°C).
-
For the ¹H spectrum, observe the chemical shifts, multiplicities (splitting patterns), and integration of the signals.
-
For the ¹³C spectrum, note the number of distinct carbon signals.
-
-
Variable Temperature ¹H NMR:
-
Cool the sample in the NMR probe to a series of decreasing temperatures, for example, 0°C, -10°C, -20°C, -30°C, -40°C, and lower if necessary.
-
Allow the sample to equilibrate at each temperature for several minutes before acquiring a ¹H NMR spectrum.
-
Carefully observe any changes in the spectrum, such as peak broadening, splitting, or the appearance of new signals.
-
-
Data Analysis:
-
For cis-1,3-dibromocyclohexane: The ¹H NMR spectrum is expected to show minimal changes upon cooling, confirming its conformationally rigid nature.
-
For trans-1,3-dibromocyclohexane: Significant changes in the ¹H NMR spectrum are expected as the temperature is lowered below the coalescence point (around -33°C). The initially averaged signals will broaden and then resolve into a more complex pattern representing the "frozen" axial-equatorial conformer.
-
Single-Crystal X-ray Crystallography
The general workflow for determining the crystal structure of a this compound isomer is as follows:
-
Crystal Growth:
-
Grow single crystals of the purified isomer suitable for X-ray diffraction (typically 0.1-0.3 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents should be screened to find optimal crystallization conditions.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically around 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
-
-
Structure Visualization and Analysis:
-
Visualize the final crystal structure using appropriate software to confirm the cis or trans stereochemistry and the chair conformation of the cyclohexane ring.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for distinguishing the stereoisomers of this compound.
References
GC-MS analysis for the identification of dibromocyclohexane isomers
An Essential Guide to the GC-MS Analysis of Dibromocyclohexane Isomers for Researchers and Drug Development Professionals
The separation and identification of constitutional and geometric isomers are critical challenges in chemical analysis, particularly within the realms of pharmaceutical development and environmental monitoring. Dibromocyclohexane, with its various positional (1,2-, 1,3-, and 1,4-) and stereoisomers (cis- and trans-), presents a classic case of the analytical complexity that researchers often encounter. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and indispensable technique for the resolution and characterization of such closely related compounds. This guide provides a comparative overview of the GC-MS analysis of dibromocyclohexane isomers, complete with experimental protocols, data presentation, and an exploration of their mass spectral fragmentation patterns.
Experimental Protocols
A robust GC-MS method is fundamental to achieving the successful separation and identification of dibromocyclohexane isomers. The following protocol is a generalized procedure based on established methods for the analysis of halogenated hydrocarbons. Method optimization may be required based on the specific instrumentation and the isomeric mixture being analyzed.
Sample Preparation:
A stock solution of the dibromocyclohexane isomer mixture (or individual standards) should be prepared in a volatile, high-purity solvent such as hexane (B92381) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL. A working standard of 10 µg/mL can be prepared by serial dilution from the stock solution.
Instrumentation:
-
Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector and an autosampler.
-
Mass Spectrometer: An Agilent 5977A MS detector (or equivalent) operating in electron ionization (EI) mode.
GC-MS Parameters:
| Parameter | Value |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature of 60°C (hold for 2 minutes), ramp at 10°C/min to 280°C (hold for 5 minutes) |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-300 m/z |
| Solvent Delay | 3 minutes |
Comparative Data of Dibromocyclohexane Isomers
The mass spectra of these isomers, while similar, exhibit key differences in their fragmentation patterns that are invaluable for their identification. The presence of two bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments (79Br and 81Br in an approximate 1:1 ratio).
Table 1: Key Mass Spectral Data of Dibromocyclohexane Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Relative Abundance |
| trans-1,2-Dibromocyclohexane | 240 (M+, [C₆H₁₀⁷⁹Br⁸¹Br]+), 242 ([C₆H₁₀⁸¹Br₂]+) | 161/163 ([M-Br]+), 81 (base peak), 79 |
| cis-1,2-Dibromocyclohexane | 240 (M+, [C₆H₁₀⁷⁹Br⁸¹Br]+), 242 ([C₆H₁₀⁸¹Br₂]+) | 161/163 ([M-Br]+), 81 (base peak), 79 |
| 1,3-Dibromocyclohexane | 240 (M+, [C₆H₁₀⁷⁹Br⁸¹Br]+), 242 ([C₆H₁₀⁸¹Br₂]+) | 161/163 ([M-Br]+), 81 (base peak), 79 |
| 1,4-Dibromocyclohexane | 240 (M+, [C₆H₁₀⁷⁹Br⁸¹Br]+), 242 ([C₆H₁₀⁸¹Br₂]+) | 161/163 ([M-Br]+), 81 (base peak), 79, 41, 39 |
Data compiled from NIST and PubChem databases. The molecular ion region will show a characteristic 1:2:1 isotopic pattern for the M+, M+2, and M+4 peaks due to the two bromine atoms.
Fragmentation Pathways and Structural Elucidation
The electron ionization mass spectra of dibromocyclohexane isomers are characterized by several key fragmentation pathways:
-
Loss of a Bromine Atom: The most prominent initial fragmentation is the cleavage of a C-Br bond to lose a bromine radical, resulting in a brominated cyclohexyl cation at m/z 161 and 163. This is typically a very abundant ion pair in the spectra of all isomers.
-
Loss of HBr: The elimination of a hydrogen bromide molecule (HBr) can also occur, leading to a fragment ion at m/z 159 and 161.
-
Ring Cleavage: Subsequent fragmentation of the [M-Br]+ ion or the molecular ion can lead to the formation of smaller hydrocarbon fragments. The base peak for most of the isomers is observed at m/z 81, which corresponds to the bromonium ion [C₆H₉]+. Other common fragments include those at m/z 79, 67, 55, 41, and 39, arising from further fragmentation of the cyclohexane (B81311) ring.
While the major fragments are common across the isomers, the relative intensities of these fragments can differ, providing a fingerprint for each specific isomer. For instance, the stereochemistry (cis vs. trans) can influence the rate of certain fragmentation reactions, leading to subtle but measurable differences in their mass spectra.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of dibromocyclohexane isomers.
Conclusion
The GC-MS analysis of dibromocyclohexane isomers is a challenging yet achievable task that relies on optimized chromatographic conditions and careful interpretation of mass spectral data. While the isomers exhibit similar mass spectra, subtle differences in their fragmentation patterns, in conjunction with their chromatographic retention times, allow for their individual identification. This guide provides a foundational understanding and a practical starting point for researchers, scientists, and drug development professionals embarking on the analysis of these and other isomeric compounds. The application of high-resolution GC columns and potentially two-dimensional GC (GCxGC) could offer enhanced separation for particularly complex mixtures of these isomers.
A Comparative Analysis of the Reaction Rates of Cis- and Trans-1,3-Dibromocyclohexane
An in-depth guide for researchers, scientists, and drug development professionals exploring the reactivity of halogenated cyclohexanes. This document provides a comparative analysis of the reaction rates of cis- and trans-1,3-dibromocyclohexane in substitution and elimination reactions, supported by mechanistic insights and detailed experimental protocols.
The stereochemical arrangement of substituents on a cyclohexane (B81311) ring profoundly influences its reactivity. In the case of 1,3-disubstituted cyclohexanes, the cis and trans isomers exhibit distinct reaction rates in both substitution (Sₙ1) and elimination (E2) reactions. This guide elucidates the underlying conformational and electronic factors that govern these differences, providing a theoretical framework and practical experimental details for their investigation.
Mechanistic Comparison and Theoretical Background
The differing reaction rates of cis- and trans-1,3-dibromocyclohexane can be rationalized by considering the conformational preferences of the cyclohexane chair and the stereoelectronic requirements of the respective reaction mechanisms.
E2 Elimination: The bimolecular elimination (E2) reaction requires a specific anti-periplanar arrangement of the leaving group and a β-hydrogen. In the context of a cyclohexane ring, this translates to a diaxial orientation of these two groups.
-
cis-1,3-Dibromocyclohexane: This isomer can readily adopt a chair conformation where one bromine atom is in an axial position and the other is in an equatorial position. The axial bromine is perfectly positioned for E2 elimination with an adjacent axial hydrogen, leading to a relatively fast reaction rate.
-
trans-1,3-Dibromocyclohexane: The most stable conformation for the trans isomer has both bulky bromine atoms in equatorial positions to minimize steric strain. For an E2 reaction to occur, the ring must flip to a much less stable conformation where both bromine atoms are axial. This high-energy requirement for the reactive conformation results in a significantly slower E2 elimination rate compared to the cis isomer.
Sₙ1 Solvolysis: The unimolecular substitution (Sₙ1) reaction proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation. The stability of the developing carbocation can be influenced by neighboring group participation.
-
cis-1,3-Dibromocyclohexane: In a conformation with one axial and one equatorial bromine, the neighboring bromine atom can participate in the departure of the leaving group through anchimeric assistance. The lone pair of the participating bromine can stabilize the forming carbocation by forming a bridged bromonium ion intermediate. This participation lowers the activation energy and accelerates the rate of solvolysis.
-
trans-1,3-Dibromocyclohexane: In its stable diequatorial conformation, the bromine atoms are not suitably positioned to provide anchimeric assistance to each other's departure. While participation is theoretically possible in the high-energy diaxial conformation, the energetic penalty of adopting this conformation makes this pathway less favorable. Consequently, the trans isomer is expected to undergo solvolysis at a slower rate than the cis isomer.
Quantitative Data Comparison
| Reaction Type | Isomer | Expected Relative Rate | Rationale |
| E2 Elimination | cis-1,3-Dibromocyclohexane | Faster | Can readily adopt a conformation with an axial bromine and an axial β-hydrogen, fulfilling the anti-periplanar requirement for E2 elimination without significant steric strain. |
| trans-1,3-Dibromocyclohexane | Slower | Must adopt a high-energy diaxial conformation to achieve the necessary geometry for E2 elimination, leading to a higher activation energy. | |
| Sₙ1 Solvolysis | cis-1,3-Dibromocyclohexane | Faster | Can exhibit anchimeric assistance from the neighboring bromine atom, stabilizing the carbocation intermediate through the formation of a bridged bromonium ion. |
| trans-1,3-Dibromocyclohexane | Slower | The diequatorial conformation is unfavorable for neighboring group participation, and the diaxial conformation is energetically costly. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the starting materials and for conducting the kinetic analysis of their substitution and elimination reactions.
Synthesis of cis- and trans-1,3-Dibromocyclohexane
A mixture of cis- and trans-1,3-dibromocyclohexane can be synthesized from cyclohexene (B86901) via a two-step process involving hydroboration-oxidation to produce cyclohexan-1,3-diol, followed by conversion of the diol to the dibromide.
-
Synthesis of Cyclohexan-1,3-diol:
-
In a flame-dried, nitrogen-flushed round-bottom flask, dissolve cyclohexene in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (BH₃·THF) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction back to 0 °C and slowly add a solution of sodium hydroxide (B78521) followed by the dropwise addition of hydrogen peroxide.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cyclohexanediols. The 1,3-diol can be separated from other isomers by column chromatography.
-
-
Conversion to 1,3-Dibromocyclohexane:
-
To a solution of the cyclohexan-1,3-diol mixture in a suitable solvent (e.g., dichloromethane), add phosphorus tribromide (PBr₃) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting mixture of cis- and trans-1,3-dibromocyclohexane can be separated by fractional distillation or preparative gas chromatography.
-
Kinetic Analysis of E2 Elimination
The rate of E2 elimination can be monitored by reacting the separated isomers with a strong base, such as sodium ethoxide in ethanol, and measuring the disappearance of the starting material or the appearance of the alkene product over time using gas chromatography (GC).
-
Preparation of Reagents:
-
Prepare a standardized solution of sodium ethoxide in absolute ethanol.
-
Prepare standard solutions of known concentrations of cis- and trans-1,3-dibromocyclohexane and a suitable internal standard (e.g., undecane) in ethanol.
-
-
Kinetic Run:
-
In a thermostated reaction vessel, equilibrate a known volume of the sodium ethoxide solution to the desired reaction temperature.
-
Initiate the reaction by injecting a small, known volume of the dibromocyclohexane isomer solution.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a dilute acid solution.
-
Extract the organic components with a suitable solvent (e.g., pentane).
-
Analyze the organic extracts by GC to determine the concentrations of the starting material and product relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the dibromocyclohexane isomer versus time. A linear plot indicates a pseudo-first-order reaction (with respect to the substrate).
-
The pseudo-first-order rate constant can be determined from the slope of the line. The second-order rate constant can be calculated by dividing the pseudo-first-order rate constant by the concentration of the base.
-
Kinetic Analysis of Sₙ1 Solvolysis (Acetolysis)
The rate of solvolysis can be determined by monitoring the reaction of the separated isomers in acetic acid (acetolysis). The rate of consumption of the starting material or the formation of the acetate (B1210297) product can be followed.
-
Preparation of Solutions:
-
Prepare solutions of known concentrations of cis- and trans-1,3-dibromocyclohexane in glacial acetic acid containing a known concentration of a non-nucleophilic base (e.g., sodium acetate) to neutralize the HBr produced.
-
-
Kinetic Run:
-
Place sealed ampoules or vials containing the reaction mixture in a constant-temperature bath.
-
At various time intervals, remove an ampoule, cool it rapidly in an ice bath to stop the reaction.
-
The concentration of the remaining alkyl bromide can be determined by titrating the liberated bromide ion with a standardized solution of silver nitrate, or the concentration of the starting material and product can be monitored by GC analysis after appropriate workup.
-
-
Data Analysis:
-
The first-order rate constant for the solvolysis reaction can be determined by plotting the natural logarithm of the concentration of the dibromocyclohexane isomer versus time.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key conformational and mechanistic aspects discussed.
Caption: Conformational analysis for the E2 elimination of cis- and trans-1,3-dibromocyclohexane.
Caption: Sₙ1 solvolysis pathway showing anchimeric assistance in the cis-isomer.
Conclusion
The stereochemistry of this compound plays a pivotal role in determining its reactivity in both E2 and Sₙ1 reactions. The cis isomer is predicted to react faster in both cases due to its ability to more readily adopt the required conformation for elimination and to benefit from anchimeric assistance in solvolysis. The principles outlined in this guide provide a robust framework for understanding and predicting the reactivity of substituted cyclohexanes, a fundamental concept in organic chemistry with significant implications for synthetic strategy and drug design. The provided experimental protocols offer a starting point for the quantitative investigation of these reaction rate differences.
X-ray Crystallography of 1,3-Dibromocyclohexane Derivatives: A Comparative Guide for Researchers
A detailed examination of the three-dimensional structures of 1,3-dibromocyclohexane derivatives is crucial for understanding their reactivity, conformational preferences, and potential applications in drug discovery and materials science. This guide provides a comparative analysis of the structural parameters of these derivatives, primarily determined by single-crystal X-ray crystallography, and contrasts this technique with alternative analytical methods.
The chair conformation of the cyclohexane (B81311) ring is the most stable arrangement, and the substituents can occupy either axial or equatorial positions. For 1,3-disubstituted cyclohexanes, the relative orientation of the substituents (cis or trans) and their preference for axial or equatorial positions are governed by steric and electronic factors. In the case of bulky substituents like bromine, there is a strong preference for the equatorial position to minimize steric hindrance. However, specific substitution patterns can enforce conformations where bromine atoms are in axial positions, leading to interesting structural features.
Comparative Analysis of Crystallographic Data
A key aspect of the structural analysis of this compound derivatives is the investigation of the non-bonding interaction between two bromine atoms in a 1,3-diaxial arrangement. X-ray crystallography provides precise measurements of interatomic distances, bond angles, and torsion angles, offering valuable insights into these interactions.
One study on a specific cyclohexane derivative engineered to hold two bromine atoms in a 1,3-diaxial orientation revealed a Br-Br interatomic distance of 3.54 Å.[1] This distance is shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å), suggesting a weak attractive interaction. The cyclohexane ring in this molecule was found to be distorted to accommodate this proximity.[1]
| Derivative/Conformation | C-Br Bond Length (Å) | C-C-C Bond Angle (°) | C-C-Br Bond Angle (°) | Br-C-C-C Torsion Angle (°) | Br···Br Distance (Å) | Reference |
| Hypothetical cis-1,3-dibromo (diequatorial) | ~1.94 | ~111 | ~110 | ~ +/- 60 | - | |
| Hypothetical cis-1,3-dibromo (diaxial) | ~1.94 | ~111 | ~110 | ~ +/- 180 | ~3.54 | [1] |
| Hypothetical trans-1,3-dibromo (axial-equatorial) | ~1.94 | ~111 | ~110 | Varies | - |
Note: The values for hypothetical conformers are based on typical bond lengths and angles for brominated cyclohexanes and the specific finding for the 1,3-diaxial interaction.
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction involves the following key steps:
-
Crystallization: High-quality single crystals are essential for X-ray diffraction analysis. For small organic molecules like this compound derivatives, crystallization is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is critical and is often determined empirically.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, bond angles, and torsion angles.
Alternative Analytical Techniques
While X-ray crystallography provides definitive solid-state structures, other techniques offer valuable information about the conformational dynamics of this compound derivatives in solution and the gas phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is a powerful tool for determining the preferred conformation of molecules in solution. For cyclohexane derivatives, the magnitude of the coupling constants between vicinal protons can distinguish between axial and equatorial orientations of substituents.
-
Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to predict the relative energies of different conformers of this compound derivatives. These computational methods can provide insights into the factors governing conformational preferences and can complement experimental data.
-
Gas-Phase Electron Diffraction: This technique provides information about the molecular structure in the gas phase, free from crystal packing forces. It can be used to determine bond lengths, bond angles, and conformational compositions.
Visualizing the Workflow and Molecular Conformations
To better understand the process of conformational analysis and the key structural features of this compound derivatives, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Synthesis of Enantiomerically Pure 1,3-Dibromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure compounds is a critical task in modern organic chemistry and drug development, where the stereochemistry of a molecule can dictate its biological activity. This guide provides a comparative analysis of two primary synthetic routes to obtain enantiomerically pure 1,3-dibromocyclohexane: a multi-step synthesis from an achiral precursor via a chiral intermediate, and a classical resolution of the racemic mixture. Each route is evaluated based on experimental data for yield, enantiomeric excess (e.e.), and operational complexity.
Route 1: Asymmetric Synthesis via Enantiopure Cyclohexane-1,3-diol
This strategy involves the creation of a chiral intermediate, enantiopure cyclohexane-1,3-diol, from an achiral starting material, followed by a stereospecific conversion to the desired this compound.
Step 1: Synthesis of Enantiopure (1S,3S)-Cyclohexane-1,3-diol
The key to this route is the efficient production of an enantiomerically pure diol. Two highly effective methods for this transformation are asymmetric reduction of 1,3-cyclohexanedione (B196179) and enzymatic desymmetrization of cis-1,3-cyclohexanediol (B3029893).
Method A: Asymmetric Hydrogenation of 1,3-Cyclohexanedione
Asymmetric transfer hydrogenation using a Noyori-type catalyst, such as (S,S)-RuCl(p-cymene)[N-tosyl-1,2-diphenylethylenediamine], provides the (S)-hydroxy ketone with high enantioselectivity. Subsequent reduction of the ketone yields the desired diol.
Method B: Enzymatic Desymmetrization of cis-1,3-Cyclohexanediol
The enzymatic desymmetrization of the readily available cis-1,3-cyclohexanediol using Candida antarctica lipase (B570770) B (CALB) offers an excellent alternative with high yields and exceptional enantioselectivity.[1]
Step 2: Conversion of (1S,3S)-Cyclohexane-1,3-diol to (1R,3R)-1,3-Dibromocyclohexane
The conversion of the chiral diol to the corresponding dibromide can be achieved using phosphorus tribromide (PBr₃). This reaction proceeds via an SN2 mechanism, which results in the inversion of configuration at both stereocenters.[2][3][4][5]
Route 2: Resolution of Racemic this compound
This classical approach involves the synthesis of a racemic mixture of this compound, followed by separation of the enantiomers using a chiral resolving agent.
Step 1: Synthesis of Racemic this compound
Racemic this compound can be prepared via free-radical bromination of cyclohexane (B81311). This reaction is typically non-selective and may produce a mixture of mono- and poly-brominated products, requiring careful purification.
Step 2: Chiral Resolution
The resolution of the racemic mixture involves the formation of diastereomeric derivatives by reaction with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization.[6][7][8][9][10][11][12] While a specific protocol for this compound is not readily found in the literature, a general approach would involve derivatization to a diol or another functional group that can react with common resolving agents like tartaric acid or a chiral amine.[6][7][8][9][10][11][12] For the purpose of this comparison, we will consider a hypothetical resolution of an intermediate derivative.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Asymmetric Synthesis | Route 2: Chiral Resolution |
| Starting Material | 1,3-Cyclohexanedione or cis-1,3-Cyclohexanediol | Cyclohexane |
| Key Step | Asymmetric hydrogenation or enzymatic desymmetrization | Formation and separation of diastereomers |
| Typical Yield (Overall) | Moderate to High | Low (theoretically max 50% for one enantiomer) |
| Enantiomeric Excess (e.e.) | Excellent (>99%) | Variable, depends on resolution efficiency |
| Stereochemical Control | High, predictable | Dependent on the success of the resolution |
| Scalability | Generally good, especially for enzymatic methods | Can be challenging and laborious |
| Waste Generation | Lower, catalytic methods are more atom-economical | Higher, disposal of the unwanted enantiomer |
Experimental Protocols
Route 1: Asymmetric Synthesis
Step 1: Synthesis of Enantiopure (1S,3S)-Cyclohexane-1,3-diol (Method B: Enzymatic Desymmetrization)
-
To a solution of cis-1,3-cyclohexanediol in an appropriate organic solvent (e.g., toluene), add Candida antarctica lipase B (CALB) and an acyl donor (e.g., vinyl acetate).
-
Stir the mixture at room temperature and monitor the reaction progress by GC or HPLC.
-
Upon reaching approximately 50% conversion, stop the reaction and separate the monoacetate from the unreacted diol by column chromatography.
-
The resulting monoacetate, (1S,3R)-3-acetoxy-1-cyclohexanol, can be obtained with >99.5% e.e. and in up to 93% yield.[1]
-
Subsequent hydrolysis of the acetate (B1210297) group yields the enantiopure diol.
Step 2: Synthesis of (1R,3R)-1,3-Dibromocyclohexane
-
Dissolve enantiopure (1S,3S)-cyclohexane-1,3-diol in a dry, aprotic solvent (e.g., diethyl ether) under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add phosphorus tribromide (PBr₃).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield (1R,3R)-1,3-dibromocyclohexane. The reaction proceeds with inversion of stereochemistry.[2][3][4][5]
Route 2: Chiral Resolution
Step 1: Synthesis of Racemic this compound
-
In a flask equipped with a reflux condenser and a dropping funnel, place cyclohexane and a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and add N-bromosuccinimide (NBS) portion-wise.
-
After the addition is complete, continue refluxing until the reaction is complete (monitor by GC).
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain racemic this compound.
Step 2: Chiral Resolution (Generalized Protocol)
-
The racemic this compound would first need to be converted to a derivative suitable for resolution, for example, by conversion to a diol or a dicarboxylic acid derivative.
-
The racemic derivative is then dissolved in a suitable solvent and treated with one equivalent of a chiral resolving agent (e.g., (R)-(-)-mandelic acid for a basic derivative, or (R)-(+)-α-phenylethylamine for an acidic derivative).
-
The mixture is allowed to stand to facilitate the crystallization of one diastereomer.
-
The crystals are collected by filtration, and the mother liquor is retained.
-
The collected diastereomeric salt is purified by recrystallization until a constant optical rotation is achieved.
-
The purified diastereomer is then treated with an acid or base to cleave the resolving agent, yielding the enantiomerically enriched product.
-
The enantiomeric excess of the final product is determined by chiral HPLC or polarimetry.
Conclusion
The asymmetric synthesis route, particularly employing enzymatic desymmetrization, presents a more efficient and stereocontrolled pathway to enantiomerically pure this compound. This method offers high yields and excellent enantiomeric excess, with the added benefit of being more scalable and atom-economical.
In contrast, the chiral resolution of racemic this compound is a less direct and often lower-yielding approach. The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, with the other half being discarded unless a racemization and recycling process can be implemented. Furthermore, the development of a specific resolution protocol can be empirical and time-consuming.
For researchers and professionals in drug development, the asymmetric synthesis route is the recommended approach for obtaining enantiomerically pure this compound due to its superior efficiency, stereocontrol, and scalability.
References
- 1. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 2. orgosolver.com [orgosolver.com]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 1,3-Dibromocyclohexane: A Step-by-Step Guide
The safe and compliant disposal of 1,3-Dibromocyclohexane is critical for laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures. This guide provides essential information for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][2]
Chemical and Waste Profile
Properly identifying and classifying the chemical waste is the first step in the disposal process. This compound falls into the category of halogenated organic waste due to the presence of bromine atoms.[3]
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₆H₁₀Br₂ |
| Waste Category | Halogenated Organic Waste |
| Incompatible Materials | Strong oxidizing agents, Strong bases |
| Primary Disposal Method | Incineration in a regulated hazardous waste incinerator |
| Spill Cleanup | Absorb with inert material (sand, silica (B1680970) gel) and collect for disposal. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to national and local regulations.[4] The following protocol outlines the necessary steps for proper disposal.
1. Waste Segregation:
-
As a halogenated organic compound, this compound waste must be collected separately from all other waste streams.[3][5]
-
Do Not mix with non-halogenated organic wastes, acids, bases, or other reactive chemicals.[4][6] Keeping halogenated and non-halogenated solvents separate can significantly reduce disposal costs.[5]
2. Containerization:
-
Use a designated, properly labeled waste container for halogenated organic solvents.[3][5] The container should be made of a compatible material, such as high-density polyethylene.[6]
-
If possible, leave the chemical in its original container.[4] If transferring to a waste container, ensure it is clean and dry.
-
Keep the waste container securely closed when not in use.[5][6]
3. Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.[5]
-
The label must accurately identify the contents, including the full chemical name ("this compound") and the approximate quantity or concentration.[3]
-
Indicate the relevant hazards, such as "Toxic" or "Flammable," if applicable.[5]
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5]
-
The storage area must be cool, dry, and well-ventilated.[1][5]
-
Ensure secondary containment is used to prevent spills from reaching drains.[7]
-
Store away from incompatible materials like strong oxidizing agents.[1]
5. Arranging for Disposal:
-
Once the container is nearly full (approximately 75%), arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][5]
-
Do not attempt to treat or dispose of the chemical waste through the standard sewer system.[2]
6. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Wearing appropriate PPE, contain the spill and absorb it using an inert material such as sand, silica gel, or a commercial absorbent.[1][4]
-
Collect the absorbent material, place it in a sealed container, and label it as hazardous waste for disposal.[1][5]
-
Clean the affected area thoroughly.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 1,3-Dibromocyclohexane
Essential Safety and Handling Guide for 1,3-Dibromocyclohexane
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, offering procedural guidance to ensure safe laboratory operations.
Core Safety and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment. The following table summarizes PPE recommendations based on the hazards associated with analogous compounds, which include potential for skin, eye, and respiratory tract irritation, as well as combustibility.[1]
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects against potential splashes and vapors that could cause serious eye irritation. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Chemical-resistant aprons and double gloving may be necessary for large quantities or prolonged contact.[1] | Prevents skin contact, which may cause irritation. Always inspect gloves for signs of degradation or puncture before use. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | Minimizes inhalation of vapors, which may cause respiratory tract irritation.[1] |
| Foot Protection | Wear closed-toe shoes. Chemical-resistant boots are advised for situations with a significant risk of spills. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-experiment cleanup.
Pre-Experimental Setup
-
SDS Review: Thoroughly review the manufacturer-specific Safety Data Sheet (SDS) upon its arrival.
-
Fume Hood Preparation: Ensure the chemical fume hood is operational, certified, and free of clutter.
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
-
Spill Kit Accessibility: Confirm that a spill kit appropriate for combustible and halogenated organic liquids is readily accessible.
Handling and Experimental Use
-
Chemical Transfer: Conduct all transfers and manipulations of the chemical within the chemical fume hood to minimize vapor exposure.
-
Ignition Source Avoidance: Keep away from open flames, hot surfaces, and other potential sources of ignition as the compound may be combustible.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1][2]
Post-Experimental Procedure
-
Decontamination: Decontaminate all work surfaces and equipment that came into contact with the chemical using an appropriate solvent and then soap and water.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
Waste Collection and Segregation
-
Designated Waste Container: Collect all waste materials containing this compound in a designated, properly labeled, and sealed container.
-
Halogenated Waste Stream: Segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and to avoid potentially violent reactions.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list all contents, including "this compound."
Disposal Procedure
-
Licensed Disposal Vendor: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.
-
Incineration: The recommended disposal method for halogenated hydrocarbons is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory Compliance: Ensure all local, state, and federal environmental regulations are followed.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
